Antitubercular agent-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O4/c1-16(2,3)11-6-4-10(5-7-11)14-17-18-15(23-14)12-8-9-13(22-12)19(20)21/h4-9H,1-3H3 |
InChI Key |
FMFHWUVCEUBEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Antitubercular Agent-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. One promising class of compounds is the nitrofuran-1,3,4-oxadiazole hybrids. This guide focuses on "Antitubercular agent-11," also identified as compound 1e in the scientific literature, a potent member of this class. This document provides a comprehensive overview of its synthesis, characterization, and potential mechanism of action, based on available scientific information.
Synthesis of this compound (Compound 1e)
While the specific, detailed experimental protocol for this compound is proprietary to the original research, a general synthetic methodology for nitrofuran-1,3,4-oxadiazole hybrids can be outlined. The synthesis is typically a multi-step process involving the formation of a key hydrazide intermediate followed by cyclization to form the oxadiazole ring.
General Synthetic Pathway:
Caption: A generalized synthetic pathway for nitrofuran-1,3,4-oxadiazole hybrids.
Experimental Protocol (General):
-
Activation of 5-Nitro-2-furoic acid: 5-Nitro-2-furoic acid is typically activated, for example, by conversion to its acyl chloride. This is often achieved by refluxing with thionyl chloride.
-
Formation of Hydrazide: The resulting 5-nitro-2-furoyl chloride is then reacted with hydrazine hydrate in a suitable solvent to form 5-nitro-2-furohydrazide.
-
Condensation and Cyclization: The hydrazide is condensed with a substituted aromatic carboxylic acid. Subsequent cyclodehydration, often using a dehydrating agent like phosphorus oxychloride (POCl3), yields the final 2,5-disubstituted 1,3,4-oxadiazole. For this compound, the specific substituted aromatic acid would be one that results in the desired substitution pattern on the second phenyl ring.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. Based on data for analogous compounds, the following characterization data would be expected for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅N₃O₄ |
| CAS Number | 3032629-09-4 |
| ¹H NMR (CDCl₃, δ ppm) | Anticipated signals: Aromatic protons (multiplets), methyl protons (singlet), and furan (B31954) protons (doublets). |
| ¹³C NMR (CDCl₃, δ ppm) | Anticipated signals: Carbons of the aromatic rings, furan ring, oxadiazole ring, and methyl group. |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the molecular weight. |
| Infrared (IR, cm⁻¹) | Anticipated peaks: C=N (oxadiazole), C-O-C (ether linkage), NO₂ (nitro group), and aromatic C-H stretching. |
Biological Activity and Mechanism of Action
This compound has demonstrated significant activity against Mycobacterium tuberculosis.
Table 2: In Vitro Antitubercular Activity of this compound
| Strain | MIC (µg/mL) |
| M. tuberculosis H37Rv | 0.060[1][2] |
Proposed Mechanism of Action:
The mechanism of action for nitrofuran-based antitubercular agents is believed to involve the reductive activation of the nitro group by bacterial enzymes.
Caption: Proposed mechanism of action for nitrofuran-based antitubercular agents.
This activation process generates reactive nitrogen species that can damage various cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. This multi-targeted approach may also contribute to a lower propensity for the development of drug resistance.
Experimental Workflow for Antitubercular Screening
The evaluation of novel antitubercular agents typically follows a standardized workflow.
Caption: A typical experimental workflow for the screening of new antitubercular agents.
This workflow progresses from the initial synthesis and in vitro activity assessment to cytotoxicity testing and, for promising candidates, in vivo efficacy studies in animal models. The data gathered throughout this process informs further lead optimization efforts.
Conclusion
This compound represents a promising lead compound in the fight against tuberculosis. Its potent in vitro activity warrants further investigation, including detailed mechanistic studies and in vivo evaluation. The synthetic and characterization frameworks provided in this guide, although generalized due to the proprietary nature of the specific data, offer a solid foundation for researchers in the field of antitubercular drug discovery. Further exploration of the structure-activity relationships within the nitrofuran-1,3,4-oxadiazole class holds the potential to yield even more effective and safer therapeutic agents.
References
A. In-depth technical guide or whitepaper on the core.
NOTE: "Antitubercular agent-11" is a hypothetical name. This guide uses the well-characterized antitubercular agent Isoniazid (B1672263) (INH) as a representative example to illustrate the mechanism of action studies in the requested format.
Technical Guide: Elucidating the Mechanism of Action of Isoniazid, a Key Antitubercular Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone of first-line therapy against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb).[1][2][3] Despite its simple chemical structure, INH possesses a complex mechanism of action that has been the subject of extensive research.[4] This guide provides a detailed overview of the molecular pathways involved in INH's activity, the experimental protocols used to investigate them, and the quantitative data supporting our current understanding.
Core Mechanism of Action: A Multi-Step Process
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2][5][6] Its primary mechanism involves the inhibition of mycolic acid synthesis, which are essential, long-chain fatty acids that form the major component of the Mtb cell wall.[1][6][7][8] The disruption of this protective layer leads to bacterial cell death.[6] The action of INH can be broken down into three key stages:
-
Activation: INH diffuses passively into the Mtb cell, where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][6] The activation process, catalyzed by KatG, converts INH into a variety of reactive species, including an isonicotinic acyl radical.[1][5][9]
-
Target Interaction: The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent INH-NAD adduct.[1][10] This adduct is the primary active form of the drug.
-
Inhibition of Mycolic Acid Synthesis: The INH-NAD adduct binds with high affinity to the active site of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][2][10] InhA is a critical enzyme in the Fatty Acid Synthase-II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[11][12] By blocking InhA, the INH-NAD adduct effectively halts the synthesis of mycolic acids, compromising the integrity of the cell wall and leading to bactericidal effects against rapidly dividing mycobacteria.[1][2][6]
Quantitative Data Summary
The efficacy of Isoniazid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. MIC values can vary depending on the strain of M. tuberculosis and the presence of resistance mutations.
| Parameter | Value (μg/mL) | Organism/Condition | Reference |
| MIC for susceptible Mtb | ≤0.25 | M. tuberculosis H37Rv | [13][14] |
| Low-level resistance | 0.25 - 0.5 | INH-resistant M. tuberculosis | [14] |
| Moderate resistance | 1.0 - 4.0 | INH-resistant M. tuberculosis | [13][14] |
| High-level resistance | >4.0 | INH-resistant M. tuberculosis | [14] |
Resistance to INH is primarily associated with mutations in the katG gene, which prevent the activation of the prodrug.[15][16] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[17][18]
Experimental Protocols
Elucidating the mechanism of action of Isoniazid has relied on a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.
This protocol determines the minimum concentration of Isoniazid required to inhibit the growth of M. tuberculosis.
-
Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase).
-
Prepare a stock solution of Isoniazid in sterile distilled water.
-
Prepare a 0.01% (w/v) solution of resazurin (B115843) sodium salt in distilled water and sterilize by filtration.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a saline-Tween solution. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Dilute the standardized inoculum 1:20 in 7H9 broth.
-
-
Assay Plate Preparation:
-
Using a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the Isoniazid stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
The last column should contain no drug and serve as a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well which contains only broth.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Result Interpretation:
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration in a well that remains blue.[19]
-
This assay assesses the ability of the KatG enzyme to activate Isoniazid, leading to the formation of the inhibitory INH-NAD adduct.
-
Reagents and Buffers:
-
Purified recombinant M. tuberculosis KatG and InhA enzymes.
-
Isoniazid, NADH, and NAD+ solutions in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Hydrogen peroxide (H₂O₂) as a co-substrate for the peroxidase reaction.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing InhA, NADH, and Isoniazid in the reaction buffer.
-
Initiate the activation reaction by adding a catalytic amount of KatG and a low concentration of H₂O₂.
-
-
Monitoring InhA Inhibition:
-
The activity of InhA is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its substrate, 2-trans-dodecenoyl-CoA, in the presence of NADH.
-
The formation of the INH-NAD adduct will inhibit InhA, leading to a decrease in the rate of NADH oxidation.
-
-
Data Analysis:
-
The rate of InhA inhibition is determined by comparing the enzyme activity in the presence and absence of the KatG/INH activation system.
-
The efficiency of different KatG variants (e.g., from resistant strains) in activating Isoniazid can be compared by measuring the relative rates of InhA inhibition.[20][21]
-
Visualizations
Caption: Isoniazid activation pathway and its inhibitory effect on mycolic acid synthesis.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 19. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]
initial screening of "Antitubercular agent-11" against M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of new antitubercular agents. This technical guide provides a comprehensive framework for the initial in vitro and in vivo screening of a novel investigational compound, designated here as "Antitubercular Agent-11." The described methodologies, data presentation formats, and workflow visualizations are intended to serve as a robust starting point for the preclinical evaluation of new chemical entities targeting Mtb.
Introduction
Tuberculosis (TB) remains a major global health threat, causing millions of infections and deaths annually.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains underscore the critical need for new therapeutic options with novel mechanisms of action.[1][2][3] The initial screening phase of drug discovery is crucial for identifying promising lead compounds. This guide outlines a standardized workflow for the preliminary assessment of "this compound," focusing on its antimycobacterial activity, cytotoxicity, and early-stage in vivo efficacy.
In Vitro Screening Cascade
The initial in vitro evaluation of "this compound" aims to determine its direct antimycobacterial activity against Mtb, its bactericidal or bacteriostatic nature, and its selectivity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. For Mtb, this is a critical first step in assessing potency.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: "this compound" is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue and 10% Tween 80 is added to each well.
-
Reading Results: After further incubation for 24 hours, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Data Presentation:
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 0.5 | 1.2 |
| Isoniazid (Control) | 0.05 | 0.36 |
| Rifampicin (Control) | 0.1 | 0.12 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bactericidal and bacteriostatic compounds.
Experimental Protocol:
-
Following MIC Determination: After determining the MIC, an aliquot from each well showing no visible growth is removed.
-
Plating: The aliquot is plated onto Middlebrook 7H11 agar (B569324) plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Colony Counting: The number of colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in CFUs compared to the initial inoculum.
Data Presentation:
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis H37Rv
| Compound | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | 1.0 | 2 | Bactericidal |
| Isoniazid (Control) | 0.2 | 4 | Bactericidal |
| Ethambutol (Control) | >16 | >4 | Bacteriostatic |
Cytotoxicity Assessment
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its selectivity.
Experimental Protocol: Mammalian Cell Viability Assay (e.g., using Vero cells)
-
Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in a 96-well plate.
-
Compound Exposure: The cells are exposed to serial dilutions of "this compound" for 48-72 hours.
-
Viability Reagent: A viability reagent (e.g., resazurin (B115843) or MTT) is added to each well.
-
Reading Results: The plate is read using a spectrophotometer or fluorometer to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Data Presentation:
Table 3: Cytotoxicity and Selectivity Index of this compound
| Compound | IC50 (µM) on Vero cells | Selectivity Index (SI = IC50/MIC) |
| This compound | >100 | >83.3 |
| Isoniazid (Control) | >200 | >555 |
Intracellular Activity Assessment
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[4] Therefore, assessing the activity of "this compound" against intracellular bacteria is a critical step.
Experimental Protocol: Macrophage Infection Model
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded in a 96-well plate.
-
Infection: Macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Compound Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with different concentrations of "this compound".
-
Lysis and Plating: After a defined incubation period (e.g., 3-5 days), the macrophages are lysed, and the intracellular bacteria are plated on 7H11 agar to determine the CFU count.
Data Presentation:
Table 4: Intracellular Activity of this compound against M. tuberculosis within Macrophages
| Compound | EC90 (µM) |
| This compound | 2.5 |
| Rifampicin (Control) | 0.2 |
In Vivo Screening
Promising compounds from in vitro screening are advanced to in vivo models to assess their efficacy in a more complex biological system. The mouse model of tuberculosis is a well-established and commonly used model.[5][6][7]
Experimental Protocol: Acute Mouse Model of Tuberculosis
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment with "this compound" (administered orally or via another appropriate route) begins at a specified time point post-infection (e.g., 14 or 21 days).
-
Treatment Duration: Treatment is administered daily for a defined period (e.g., 2-4 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on 7H11 agar.
Data Presentation:
Table 5: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Treatment Group | Route of Administration | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) |
| Untreated Control | - | - | 6.5 (± 0.3) |
| This compound | Oral | 25 | 5.2 (± 0.4) |
| Isoniazid (Control) | Oral | 25 | 4.1 (± 0.2) |
Visualized Workflows and Pathways
To provide a clear overview of the experimental processes and potential mechanisms, the following diagrams have been generated.
Caption: High-level workflow for the initial screening of this compound.
Caption: Detailed workflow of the Microplate Alamar Blue Assay (MABA).
Caption: Hypothetical signaling pathways targeted by a novel antitubercular agent.
Conclusion
This technical guide outlines a systematic and robust approach for the initial screening of "this compound" against Mycobacterium tuberculosis. The presented experimental protocols, data organization tables, and visual workflows provide a comprehensive framework for researchers in the field of TB drug discovery. The successful execution of these initial screening stages is paramount for the identification and advancement of new, effective treatments to combat the global tuberculosis epidemic. Further studies would be required to elucidate the precise mechanism of action and to conduct more extensive preclinical and clinical evaluations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
The Structure-Activity Relationship of Novel Antitubercular Agents: A Deep Dive into Nitrofuran-1,3,4-Oxadiazole Hybrids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. This whitepaper delves into the core structure-activity relationships (SAR) of a promising class of compounds: nitrofuran-1,3,4-oxadiazole hybrids. We will focus on the series of analogs related to the potent lead compound, "Antitubercular agent-11" (also reported as compound 1e), a nitrofuran-1,3,4-oxadiazole derivative that has demonstrated significant activity against drug-susceptible Mtb strains.[1]
Core Scaffold and Rationale for Analog Development
The foundational structure of this series is a hybrid molecule incorporating a 5-nitrofuran moiety linked to a 1,3,4-oxadiazole (B1194373) ring, which is further substituted with various functionalities. The 5-nitroaromatic group is a well-established pharmacophore in several approved antimicrobial drugs, known to be activated by bacterial nitroreductases to generate reactive nitrogen species that induce cellular damage. The 1,3,4-oxadiazole ring serves as a rigid linker and a versatile scaffold for introducing diverse substituents to modulate the physicochemical and pharmacokinetic properties of the compounds.
The logical workflow for the design of these analogs is centered on systematically modifying key positions of the core scaffold to probe the impact on antitubercular activity and cytotoxicity. This allows for the development of a comprehensive SAR profile, guiding the optimization of lead compounds.
Structure-Activity Relationship of this compound Analogs
The antitubercular activity of the synthesized nitrofuran-1,3,4-oxadiazole hybrids was evaluated against the Mycobacterium tuberculosis H37Rv strain, with the results expressed as the minimum inhibitory concentration (MIC) in µg/mL. The cytotoxicity of these compounds was assessed against a mammalian cell line (Vero) using the MTT assay, and the results are presented as the concentration that inhibits 50% of cell growth (IC50). The selectivity index (SI) is calculated as the ratio of IC50 to MIC.
| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. H37Rv | IC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI) |
| 1a | H | 0.25 | >128 | >512 |
| 1b | 4-F | 0.125 | >128 | >1024 |
| 1c | 4-Cl | 0.125 | >128 | >1024 |
| 1d | 4-Br | 0.125 | >128 | >1024 |
| 1e (this compound) | 4-tBu | 0.06 | >128 | >2133 |
| 1f | 4-CF3 | 0.25 | >128 | >512 |
| 1g | 4-OCH3 | 0.5 | >128 | >256 |
| 1h | 4-NO2 | 1 | >128 | >128 |
| 1i | 3-F | 0.25 | >128 | >512 |
| 1j | 3-Cl | 0.25 | >128 | >512 |
| 1k | 2-F | 0.5 | >128 | >256 |
| 1l | 2-Cl | 0.5 | >128 | >256 |
Key Observations from the SAR Data:
-
Effect of Substituents on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the antitubercular activity.
-
Halogen Substitution: Introduction of a halogen (F, Cl, Br) at the para-position (compounds 1b , 1c , 1d ) led to a two-fold increase in activity compared to the unsubstituted analog (1a ).
-
Alkyl Group: The presence of a bulky, electron-donating tert-butyl group at the para-position (This compound /1e ) resulted in the most potent compound in the series, with a MIC of 0.06 µg/mL.[1] This suggests that a lipophilic and sterically bulky group at this position is favorable for activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like nitro (1h ) and trifluoromethyl (1f ) at the para-position were less favorable for activity compared to halogens or the tert-butyl group. An electron-donating methoxy (B1213986) group (1g ) also resulted in reduced activity.
-
Positional Isomers: Substitution at the meta- (compounds 1i , 1j ) and ortho- (compounds 1k , 1l ) positions with halogens resulted in lower activity compared to the corresponding para-substituted analogs.
-
-
Cytotoxicity and Selectivity: All tested compounds exhibited low cytotoxicity against Vero cells (IC50 > 128 µg/mL), leading to high selectivity indices. This is a crucial characteristic for a potential drug candidate. "this compound" (1e ) displayed the most promising profile with a selectivity index greater than 2133.
Experimental Protocols
General Synthesis Workflow
The synthesis of the nitrofuran-1,3,4-oxadiazole analogs generally follows a multi-step procedure. The key steps involve the formation of an intermediate hydrazide from a 5-nitrofuran derivative, which is then cyclized with a substituted benzoic acid to form the 1,3,4-oxadiazole ring.
In Vitro Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC was used to prepare the inoculum. The bacterial suspension was adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay plate.
-
Drug Dilution: The test compounds were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Incubation: The prepared bacterial inoculum was added to each well containing the drug dilutions. The plates were incubated at 37 °C for 7 days.
-
Addition of Alamar Blue: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against Vero cells (African green monkey kidney epithelial cells) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: Vero cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well. The plate was incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship study of these nitrofuran-1,3,4-oxadiazole hybrids has identified "this compound" as a highly potent and selective lead compound for further development. The key takeaway is the beneficial effect of a bulky, lipophilic substituent at the para-position of the terminal phenyl ring. Future efforts should focus on further optimization of this lead compound to enhance its pharmacokinetic properties and in vivo efficacy. This may involve modifications to the linker region, exploration of bioisosteric replacements for the nitrofuran moiety to potentially reduce toxicity concerns, and in-depth mechanistic studies to elucidate its mode of action. The promising results from this series of analogs underscore the potential of hybrid molecule design in the quest for new and effective antitubercular therapies.
References
A Technical Guide to the Target Identification and Validation of Antitubercular Agent-11
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a comprehensive overview of the target identification and validation process for a promising new candidate, designated "Antitubercular agent-11."
Phenotypic Screening and Initial Characterization
This compound was identified through a high-throughput phenotypic screen of a diverse chemical library against whole-cell M. tuberculosis H37Rv. This "black-box" approach ensures the identification of compounds capable of penetrating the complex mycobacterial cell wall and evading efflux pumps.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.15 µg/mL |
| Minimum Inhibitory Concentration (MIC) against MDR-TB clinical isolate | 0.20 µg/mL |
| Cytotoxicity (HepG2 cells - CC50) | > 50 µg/mL |
| Selectivity Index (CC50 / MIC) | > 333 |
Target Deconvolution Strategies
Following the initial phenotypic characterization, several methodologies were employed to identify the molecular target(s) of this compound.
Affinity-Based Approaches
Affinity chromatography coupled with mass spectrometry is a powerful technique for isolating target proteins.
Experimental Workflow for Target Identification
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Genetic Approaches: Whole-Genome Sequencing of Resistant Mutants
Generation and analysis of resistant mutants provide direct genetic evidence for the drug's target.
Experimental Protocol: Generation and Sequencing of Resistant Mutants
-
Selection of Mutants: M. tuberculosis H37Rv was cultured on Middlebrook 7H10 agar (B569324) plates containing 10x and 50x the MIC of this compound.
-
Isolation and MIC Confirmation: Individual resistant colonies were isolated and their MICs to Agent-11 were re-confirmed.
-
Genomic DNA Extraction: Genomic DNA was extracted from both the resistant and the wild-type strains.
-
Whole-Genome Sequencing: Sequencing was performed to identify mutations consistently present in the resistant isolates.
-
Mutation Validation: The identified mutations in the putative target gene were introduced into a drug-sensitive strain to confirm their role in conferring resistance.
Target Validation
The putative target of this compound was identified as InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[2][3]
Biochemical Validation: In Vitro Enzyme Inhibition Assays
Direct inhibition of the purified target enzyme confirms the mechanism of action.
Table 2: In Vitro Inhibition of M. tuberculosis InhA by this compound
| Compound | IC50 (nM) |
| This compound | 75 |
| Isoniazid (activated) | 50 |
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA confirms direct target engagement within intact bacterial cells by measuring the thermal stabilization of the target protein upon ligand binding.[4]
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6] Inhibition of InhA by this compound disrupts this pathway, leading to cell death.
Simplified Mycolic Acid Biosynthesis Pathway
Caption: Inhibition of InhA by this compound in the mycolic acid biosynthesis pathway.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of chronic tuberculosis.
Table 3: In Vivo Efficacy in a Murine Model of Chronic TB (4-week treatment)
| Treatment Group | Dose & Route | Mean Bacterial Load (log₁₀ CFU/lung ± SD) | Reduction vs. Control (log₁₀ CFU) |
| Untreated Control | Vehicle, oral | 6.5 ± 0.4 | - |
| Isoniazid (INH) | 25 mg/kg, oral | 4.2 ± 0.5 | 2.3 |
| This compound | 20 mg/kg, oral | 4.0 ± 0.4 | 2.5 |
Experimental Protocol: Murine Model of Chronic TB
-
Infection: BALB/c mice were infected via aerosol with M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment: Treatment was initiated four weeks post-infection and administered orally once daily for four weeks.
-
Bacterial Load Determination: At the end of the treatment period, mice were euthanized, and the lungs were homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).
Conclusion
The comprehensive target identification and validation process has robustly demonstrated that this compound targets InhA, a clinically validated enzyme in M. tuberculosis. The potent in vitro and in vivo activity, coupled with a clear mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development in the fight against tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Preliminary Toxicity Profile of "Antitubercular agent-11"
Disclaimer: The compound "Antitubercular agent-11" is not specifically identified in the current scientific literature based on the provided name. Therefore, this document serves as a comprehensive template, outlining the expected preliminary toxicity profile for a novel antitubercular agent. The data presented herein is representative and derived from general knowledge of first-line and investigational antitubercular drugs. This guide is intended for researchers, scientists, and drug development professionals to illustrate the required data presentation, experimental protocols, and visualizations for a complete toxicity assessment.
Executive Summary
This technical guide provides a preliminary toxicity profile for a hypothetical novel compound, "this compound." The document encompasses key in vitro and in vivo toxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The objective is to present a structured overview of the potential toxicological liabilities of this agent to inform further drug development.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for "this compound."
Table 1: In Vitro Cytotoxicity
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HepG2 (Human Liver) | MTT | IC50 | > 100 |
| A549 (Human Lung) | CellTiter-Glo | IC50 | 75.2 |
| THP-1 (Human Monocyte) | LDH Release | EC50 | 88.9 |
| Vero (Monkey Kidney) | Neutral Red Uptake | IC50 | > 100 |
Table 2: In Vivo Acute Toxicity
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (p.o.) | > 2000 | N/A | No significant findings |
| Rat | Intravenous (i.v.) | 550 | 480 - 620 | Lethargy, ataxia at high doses |
Table 3: Genotoxicity Profile
| Assay | Test System | Concentration Range | Result |
| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 µ g/plate | Negative |
| Mouse Lymphoma Assay | L5178Y cells | 10 - 100 µM | Negative |
| In Vivo Micronucleus Test | Mouse bone marrow | 250, 500, 1000 mg/kg | Negative |
Table 4: Preliminary Safety Pharmacology
| Organ System | Assay | Species | Key Findings |
| Cardiovascular | hERG Patch Clamp | HEK293 cells | IC50 > 30 µM |
| Central Nervous System | Irwin Test | Rat | No significant effects up to 1000 mg/kg |
| Respiratory | Whole Body Plethysmography | Rat | No significant effects up to 1000 mg/kg |
Experimental Protocols
In Vitro Cytotoxicity - MTT Assay
Objective: To determine the concentration of "this compound" that inhibits the metabolic activity of HepG2 cells by 50% (IC50).
Methodology:
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of "this compound" (0.1 to 200 µM).
-
Incubation: Plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.
In Vivo Acute Oral Toxicity - Up-and-Down Procedure
Objective: To estimate the median lethal dose (LD50) of "this compound" following a single oral administration in mice.
Methodology:
-
Animals: Female Swiss Webster mice (6-8 weeks old) were used. Animals were housed in standard conditions with ad libitum access to food and water.
-
Dosing: A starting dose of 175 mg/kg was administered to a single mouse by oral gavage.
-
Observation: The animal was observed for signs of toxicity and mortality for 48 hours.
-
Dose Adjustment: If the mouse survived, the dose for the next animal was increased by a factor of 3.2. If the mouse died, the dose for the next animal was decreased by the same factor.
-
Study Termination: The study was concluded when one of the stopping criteria defined by OECD Test Guideline 425 was met. The LD50 was calculated using the maximum likelihood method.
Visualizations
Hypothetical Signaling Pathway of Hepatotoxicity
The following diagram illustrates a potential mechanism by which an antitubercular agent could induce hepatotoxicity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: Hypothetical pathway of drug-induced hepatotoxicity.
Experimental Workflow for In Vivo Micronucleus Assay
This diagram outlines the key steps in performing an in vivo micronucleus assay to assess the genotoxic potential of a test compound.
Caption: Workflow for the in vivo micronucleus test.
A Technical Guide to Whole-Cell Screening Assays for Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies and data analysis workflows for whole-cell screening assays aimed at identifying novel antitubercular agents. While referencing a hypothetical "Antitubercular agent-11," the principles and protocols outlined herein are broadly applicable to the screening of diverse chemical libraries against Mycobacterium tuberculosis (Mtb).
Introduction to Whole-Cell Screening for Tuberculosis
The discovery of new drugs for tuberculosis is a global health priority, driven by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Whole-cell phenotypic screening is a primary strategy for identifying new chemical entities with antimycobacterial activity.[1][2] This approach offers the advantage of assessing a compound's ability to permeate the complex mycobacterial cell wall and exert its effect in a physiologically relevant context, overcoming the limitations of target-based screens where hits may lack whole-cell activity.[1][2]
High-throughput screening (HTS) of large compound libraries using virulent strains of Mycobacterium tuberculosis is a crucial component of modern drug discovery pipelines.[3] These assays are typically designed to be robust, reproducible, and scalable, often employing reporter strains that express fluorescent or luminescent proteins to provide a readily measurable readout of bacterial growth.[1][4]
High-Throughput Screening Workflow
The overall workflow for a high-throughput whole-cell screening campaign involves several key stages, from initial assay development to hit confirmation and downstream characterization.
Caption: A generalized workflow for antitubercular drug discovery.
Experimental Protocols
Fluorescence-Based Growth Inhibition Assay
This protocol is adapted from high-throughput screens using Mtb strains expressing far-red fluorescent reporters.[1][5]
Objective: To quantify the inhibition of M. tuberculosis growth by test compounds, such as "this compound," using fluorescence as a proxy for bacterial viability.
Materials:
-
M. tuberculosis expressing a fluorescent reporter (e.g., mCherry or DsRed)
-
7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)
-
Test compounds (e.g., "this compound") dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Sterile 384-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Culture Preparation: Grow the fluorescent Mtb strain to mid-log phase (OD590 ~0.5-0.8).
-
Inoculum Preparation: Dilute the culture in 7H9 medium to a final OD590 of 0.06.[6]
-
Compound Plating: Dispense test compounds and controls into the 384-well plates. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.[7]
-
Inoculation: Add 10 µL of the prepared Mtb inoculum to each well, resulting in a final OD590 of 0.02 in a total volume of 30 µL.[1] The final DMSO concentration should be normalized across all wells, typically to ≤2%.[1][6]
-
Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.[1][8]
-
Fluorescence Reading: Measure fluorescence using a plate reader (e.g., excitation at 560 nm and emission at 590-630 nm for far-red reporters).[5]
Data Analysis: Calculate the percent growth inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_TestWell - Fluorescence_MediaBlank) / (Fluorescence_DMSOControl - Fluorescence_MediaBlank))
A primary hit is typically defined as a compound showing ≥90% growth inhibition.[1]
Luminescence-Based Intracellular Screening Assay
This protocol outlines a more complex assay to evaluate compound activity against Mtb residing within a host cell, such as a macrophage.[7]
Objective: To assess the efficacy of "this compound" against intracellular Mtb using a luminescence-based reporter.
Materials:
-
Human induced pluripotent stem cell-derived macrophages (hiPSC-Macs) or a similar macrophage cell line.[7]
-
M. tuberculosis expressing a luciferase reporter.
-
Macrophage culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds, positive control (e.g., Moxifloxacin), and negative control (DMSO).
-
Sterile 384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Macrophage Plating: Seed macrophages into 384-well plates and allow them to adhere.
-
Mtb Infection: Infect the macrophage monolayer with the luciferase-expressing Mtb at a defined multiplicity of infection (MOI).
-
Compound Addition: After an initial infection period (e.g., 24 hours), add the test compounds to the infected cells at the desired concentration (e.g., 10 µM).[7]
-
Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Reading: Lyse the macrophages and measure the luminescence, which correlates with the number of viable intracellular bacteria.
Data Analysis: Similar to the fluorescence assay, calculate the percent inhibition based on the luminescence signal relative to controls. Hits from this assay are compounds that can effectively target Mtb in the intracellular environment.
Caption: Workflow for an intracellular Mtb screening assay.
Data Presentation and Interpretation
Quantitative data from screening and follow-up assays should be meticulously organized for clear interpretation and comparison.
Primary HTS Data Summary
| Compound ID | Concentration (µM) | % Growth Inhibition | Hit (≥90%) |
| This compound | 10 | 98.5 | Yes |
| Compound X | 10 | 75.2 | No |
| Compound Y | 10 | 91.3 | Yes |
| Rifampicin (Control) | 1 | 99.8 | Yes |
| DMSO (Control) | N/A | 0.0 | No |
Hit Confirmation and Potency Data
Confirmed hits from the primary screen are typically evaluated in dose-response experiments to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Mtb IC50 (µM) | Macrophage Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.2 | >50 | >41.7 |
| Compound Y | 8.5 | 15.3 | 1.8 |
| Moxifloxacin (Control) | 0.5 | >100 | >200 |
A higher selectivity index is desirable, indicating that the compound is more toxic to the bacteria than to host cells.
Assay Validation and Quality Control
The reliability of HTS data is paramount. Assays must be validated to ensure they are robust and reproducible.[1][6] Key statistical parameters are used to monitor assay performance.
Key Validation Parameters
| Parameter | Formula | Acceptance Criteria | Description |
| Z'-factor | 1 - [3*(SD_pos + SD_neg)] / |Mean_pos - Mean_neg| | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[6] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% | Measures the relative variability of replicate measurements, indicating precision.[6] |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 | Indicates the dynamic range of the assay. |
These parameters should be monitored throughout the screening campaign to ensure data quality.[5][6]
Conclusion
Whole-cell screening remains a cornerstone of antitubercular drug discovery. By employing validated, high-throughput assays, researchers can efficiently identify novel chemical matter, such as the hypothetical "this compound," for further development. A systematic approach, encompassing primary screening, hit confirmation, and assessment of cytotoxicity and intracellular activity, is essential for progressing the most promising compounds toward lead optimization and eventual clinical candidacy. The methodologies and workflows presented in this guide provide a framework for conducting these critical early-stage discovery efforts.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Early Pharmacokinetics of Nitrofuran-Based Antituberculars: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the early-stage pharmacokinetic properties of key nitrofuran and nitroimidazole-based antitubercular agents. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols, and visual representations of pharmacokinetic models to facilitate a deeper understanding of these critical drug candidates.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for macozinone, delamanid, and pretomanid (B1679085), allowing for a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of Macozinone in Healthy Volunteers
| Parameter | Value | Conditions | Reference |
| Absorption | Dual parallel first-order with lag time | Oral administration | |
| Bioavailability | Formulation-dependent; SDD formulation showed almost twice higher bioavailability compared to NCP, while syrup formulation was three times lower. | Comparison of different oral formulations | |
| Cmax | Less than dose-proportional at single fasting doses of 640, 960, and 1280 mg. | Single and multiple oral administrations in healthy volunteers (NCT03036163) | |
| AUC | Less than dose-proportional at single fasting doses of 640, 960, and 1280 mg. | Single and multiple oral administrations in healthy volunteers (NCT03036163) | |
| Disposition | Best described by a 2-compartment model | Population PK model in healthy volunteers | |
| Metabolites | H2-PBTZ and 3OH-PBTZ are the most abundant active metabolites. | Healthy volunteers |
Table 2: Pharmacokinetic Parameters of Delamanid in Humans
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 30–38 hours | Adult patients | |
| Metabolite Half-life (DM-6705) | 5-13 days | Adult patients | |
| Absorption Model | Transit compartment absorption | Population PK model in drug-resistant TB patients | |
| Mean Absorption Time | 1.45 h | Population PK model in drug-resistant TB patients | |
| Disposition Model | One-compartment model | Population PK model in drug-resistant TB patients | |
| Metabolite (DM-6705) Disposition | One-compartment model | Population PK model in drug-resistant TB patients | |
| Clearance (CL/F) | 33.7 L/h | Adults with RR-TB | |
| Metabolite (DM-6705) Clearance | 137 L/h | Adults with RR-TB | |
| Bioavailability | Evening dose bioavailability is 25% higher than the morning dose. | Adults with RR-TB | |
| Protein Binding | >99.5% | In vitro | |
| Metabolism | Primarily metabolized by albumin to DM-6705. CYP3A4 plays a role in the metabolism of metabolites. | In vitro and in vivo |
Table 3: Pharmacokinetic Parameters of Pretomanid in Humans
| Parameter | Value | Conditions | Reference |
| Tmax | ~4–5 hours | Oral administration | |
| Bioavailability | Administration with a high-fat, high-calorie meal increases AUC by 88%. | Healthy subjects | |
| Disposition Model | One-compartment model | Population PK model | |
| Half-life (t½) | ~16–17 hours | Healthy subjects | |
| Clearance (CL/F) | 7.6 L/h (fasted), 3.9 L/h (fed) | Single 200 mg oral dose | |
| Volume of Distribution (Vd/F) | 180 L (fasted), 97.0 L (fed) | Healthy volunteers | |
| Protein Binding | ~86% | In vitro | |
| Metabolism | Metabolized by multiple reductive and oxidative pathways; CYP3A4 contributes to ~20% of metabolism. | In vitro | |
| Excretion | 53% in urine and 38% in feces, primarily as metabolites. | Single radiolabeled dose |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the early pharmacokinetic evaluation of nitrofuran-based antituberculars.
In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical in vivo pharmacokinetic study in mice to determine key parameters following oral administration of a novel nitrofuran-based antitubercular agent.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a test compound in mice.
Materials:
-
Test compound (nitrofuran-based antitubercular)
-
Vehicle for formulation (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Male BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with ad libitum access to food and water.
-
Dosing Formulation Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound to a cohort of mice via oral gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) from a subset of mice via an appropriate method (e.g., tail vein or retro-orbital bleeding) into tubes containing an anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol describes an in vitro assay to assess the metabolic stability of a nitrofuran-based antitubercular agent using human liver microsomes.
Objective: To determine the in vitro metabolic stability and intrinsic clearance of a test compound.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction quenching)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing the test compound (at a fixed concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. For the negative control, add buffer instead of the NADPH system.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins and quench the enzymatic activity.
-
Protein Precipitation and Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or tubes for analysis.
-
Bioanalysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of nitrofuran-based antituberculars in plasma.
Objective: To accurately and precisely quantify the concentration of a test compound in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase)
Reagents and Materials:
-
Reference standards of the analyte and a suitable internal standard (IS)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Plasma from the relevant species (e.g., mouse, human)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex mix thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Develop a chromatographic method to achieve good separation of the analyte and internal standard from endogenous plasma components.
-
Optimize the mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and flow rate.
-
Select an appropriate analytical column and maintain a constant column temperature.
-
-
Mass Spectrometric Conditions:
-
Optimize the mass spectrometer parameters in positive or negative ionization mode.
-
Determine the precursor and product ions for the analyte and internal standard for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Optimize parameters such as collision energy and declustering potential to maximize signal intensity.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
-
-
-
Sample Analysis:
-
Analyze the unknown plasma samples along with calibration standards and quality control samples in each analytical run.
-
Quantify the analyte concentration using the ratio of the analyte peak area to the internal standard peak area.
-
Visualizations of Pharmacokinetic Models
The following diagrams, generated using the DOT language, illustrate the pharmacokinetic models that have been used to describe the behavior of macozinone, delamanid, and pretomanid in the body.
Caption: Population pharmacokinetic model of macozinone.
Caption: Population pharmacokinetic model of delamanid.
Caption: One-compartment pharmacokinetic model of pretomanid.
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antitubercular agent-11"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "Antitubercular agent-11," against Mycobacterium tuberculosis. The MIC is a critical parameter in the early-stage development of new antitubercular drugs, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The described methodology is based on the widely accepted broth microdilution method using the Resazurin (B115843) Microtiter Assay (REMA), which offers a reliable, cost-effective, and high-throughput platform for susceptibility testing.
Principle of the Method
The protocol employs a liquid culture system in a 96-well microtiter plate format. Serial dilutions of "this compound" are prepared in Middlebrook 7H9 broth, a standard medium for the cultivation of mycobacteria.[1][2][3][4][5] A standardized inoculum of Mycobacterium tuberculosis is added to each well. Following an incubation period, a resazurin solution is added to the wells. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin, providing a colorimetric readout of bacterial growth.[6][7][8] The MIC is determined as the lowest drug concentration that prevents this color change, thus indicating the inhibition of bacterial growth.
Materials and Reagents
Media and Supplements
-
Middlebrook 7H9 Broth Base
-
Middlebrook ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) Growth Supplement[9][10][11]
-
Glycerol
-
Sterile Distilled Water
Bacterial Strains
-
Test Strain: Mycobacterium tuberculosis (e.g., clinical isolate)
-
Quality Control Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)[10][12][13]
Reagents
-
"this compound" (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Resazurin sodium salt powder[14]
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
Equipment
-
Biosafety Cabinet (Class II or higher)
-
Incubator (37°C)
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Sterile, flat-bottom 96-well microtiter plates with lids
-
Multichannel pipette
-
Sterile reagent reservoirs
Experimental Workflow
Caption: Workflow for MIC determination of "this compound".
Detailed Experimental Protocols
Preparation of Middlebrook 7H9 Broth
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.[1][4]
-
Supplement the broth with 10% v/v OADC or ADC growth supplement and 0.2% v/v glycerol.[9][15]
-
Mix well and ensure the final pH is approximately 6.6 ± 0.2.[1][2]
Preparation of "this compound" Stock Solution
-
Prepare a stock solution of "this compound" at a high concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO). The choice of solvent should be based on the solubility of the compound.
-
Further dilutions should be made in the prepared Middlebrook 7H9 broth.[16]
-
Store stock solutions in small aliquots at -20°C or as recommended for the specific compound.[14][16]
Preparation of Mycobacterium tuberculosis Inoculum
-
Culture M. tuberculosis H37Rv and the test strains on an appropriate medium until sufficient growth is observed.
-
Aseptically transfer a few colonies into a sterile tube containing saline-Tween 80 and glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 15-20 minutes.
-
Transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. This can be done by adding sterile saline-Tween 80.[17]
-
For the final inoculum, dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the wells.[10][11]
Assay Setup in 96-Well Plate
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the "this compound" working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
The last two columns should be reserved for controls:
-
Growth Control: 100 µL of broth + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of broth only (no inoculum, no drug).
-
-
Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control, bringing the final volume in each well to 200 µL.
Incubation and Reading
-
Seal the plate with a lid or a sterile plate sealer and place it in a secondary container (e.g., a plastic bag) to prevent dehydration.
-
Incubate the plate at 37°C for 7 days.[7]
-
After 7 days, add 30 µL of a 0.02% sterile resazurin solution to each well.[6][7]
-
Re-incubate the plate overnight (12-24 hours).
-
Read the results. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition of growth.[6]
-
The MIC is the lowest concentration of "this compound" that prevents the color change from blue to pink.
Data Presentation
The results of the MIC determination should be recorded and presented in a clear, tabular format. This allows for easy comparison between the test agent and standard drugs, as well as validation of the assay using the quality control strain.
Table 1: MIC Values for "this compound" and Standard Drugs against M. tuberculosis H37Rv
| Compound | Expected MIC Range (µg/mL) against H37Rv | Observed MIC (µg/mL) |
| This compound | To be determined | [Record Value] |
| Isoniazid | 0.03 - 0.12[12][18] | [Record Value] |
| Rifampicin | 0.03 - 0.25[12][18] | [Record Value] |
| Ethambutol | 0.25 - 2.0[12][18] | [Record Value] |
| Levofloxacin | 0.12 - 1.0[12][18] | [Record Value] |
| Amikacin | 0.25 - 2.0[12][18] | [Record Value] |
Quality Control
The use of the reference strain M. tuberculosis H37Rv is essential for quality control. The observed MIC values for standard antitubercular drugs should fall within the established ranges to ensure the validity of the assay.[12][13] If the MIC values for the control strain are outside the expected range, the experiment should be repeated. The sterility control should remain blue, and the growth control should turn pink, indicating proper aseptic technique and viable inoculum, respectively.
Conclusion
This protocol provides a robust and reproducible method for determining the MIC of "this compound" against Mycobacterium tuberculosis. Adherence to this protocol will ensure the generation of high-quality, reliable data that is crucial for the progression of this compound through the drug development pipeline. The use of the REMA method offers a balance of sensitivity, throughput, and cost-effectiveness, making it a suitable choice for both primary screening and more detailed characterization of novel antitubercular agents.
References
- 1. himedialabs.com [himedialabs.com]
- 2. liofilchem.net [liofilchem.net]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tmmedia.in [tmmedia.in]
- 6. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Determining the Solubility of Antitubercular Agent-11 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Discovery
The solubility of a compound is a crucial physicochemical property that influences its behavior in biological systems. For in vitro assays, a compound must be fully dissolved in the assay medium to ensure that the observed biological effect is a true measure of its potency and not limited by its dissolution rate.[1][3] Poor aqueous solubility is a common challenge for novel drug candidates and can complicate the interpretation of assay results.
There are two primary types of solubility measurements relevant to drug discovery:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[4] This measurement is important for understanding the fundamental physicochemical properties of a compound and is critical for formulation development.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (usually in DMSO).[4][5] Kinetic solubility is often more relevant for early-stage drug discovery and high-throughput screening (HTS) as it mimics the conditions of most in vitro bioassays where compounds are introduced into an aqueous buffer from a DMSO stock.[1][3]
The original research describing the synthesis and biological evaluation of Antitubercular agent-11 (Compound 1e) is reported by Wang A, et al. in Bioorganic & Medicinal Chemistry, 2022. For specific details on the experimentally determined solubility of this compound, researchers should consult this primary reference.
Data Presentation: Solubility Profile of this compound
The following table summarizes the key solubility data that should be generated for this compound. The values presented here are for illustrative purposes and should be replaced with experimentally determined data.
| Parameter | Solvent/Buffer System | Method | Solubility (µg/mL) | Molar Solubility (µM) | Notes |
| Kinetic Solubility | Phosphate-Buffered Saline (PBS), pH 7.4 | Nephelometry | Data | Data | Mimics physiological pH. |
| Kinetic Solubility | Middlebrook 7H9 Broth + 10% OADC | UV Spectroscopy | Data | Data | Common culture medium for M. tuberculosis. |
| Kinetic Solubility | Sauton's Medium, pH 7.0 | Nephelometry | Data | Data | Defined medium for mycobacterial growth. |
| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask (HPLC-UV) | Data | Data | Equilibrium solubility. |
| Stock Solution Solubility | 100% Dimethyl Sulfoxide (DMSO) | Visual Inspection | Data | Data | Maximum concentration for stock solution preparation. |
Experimental Protocols
The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination by Nephelometry
This high-throughput method assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[4][5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This creates a final DMSO concentration of 2% or less.
-
Incubation: Shake the plate for 10 minutes and then let it incubate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.[2]
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (for mobile phase)
-
2 mL glass vials with screw caps
-
Orbital shaker/rotator
-
0.22 µm syringe filters (low protein binding)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1 mg). The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add Buffer: Add a known volume of PBS, pH 7.4 (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., 50% acetonitrile in water) and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve of known concentrations.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the tested buffer.
Visualizations
The following diagrams illustrate the workflow for determining kinetic solubility and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Hypothetical mechanism of action via mycolic acid synthesis inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. brieflands.com [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for "Antitubercular agent-11" in vivo efficacy studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics. This document outlines a detailed protocol for evaluating the in vivo efficacy of "Antitubercular agent-11," a novel investigational compound, using a murine model of chronic TB infection. The protocols described herein are foundational for preclinical assessment of new antitubercular candidates.
Core Concepts & Workflow
The experimental design is centered on establishing a chronic pulmonary TB infection in mice, followed by a defined treatment period with this compound. The primary efficacy endpoint is the reduction of bacterial burden in the lungs and spleen, quantified by Colony Forming Unit (CFU) enumeration. Secondary endpoints include monitoring animal well-being via body weight measurements and assessing lung pathology through histopathology.
Caption: Workflow for murine model of chronic TB infection and drug efficacy testing.
Experimental Protocols
Animal Model and Housing
-
Species/Strain: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to infection.
-
Housing: Mice are housed in a BSL-3 facility in individually ventilated cages with access to sterile food and water ad libitum. Airflow in the facility should be routed from the least to the most hazardous areas.[1]
Infection Protocol
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Route: Low-dose aerosol infection is the most physiologically relevant method, mimicking natural transmission.[2]
-
Procedure:
-
Prepare a single-cell suspension of Mtb H37Rv in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Use a nose-only aerosol exposure system to deliver the inoculum.[1][3] The system should be calibrated to deposit approximately 50-100 bacilli in the lungs of each mouse.
-
To verify the deposited dose, a subset of mice (n=3-4) is euthanized 24 hours post-infection, and lung homogenates are plated for CFU enumeration.
-
Treatment Regimen
-
Initiation: Treatment begins 3-4 weeks post-infection to allow for the establishment of a chronic infection.
-
Groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administered the vehicle used to formulate this compound (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Positive Control): Isoniazid (INH) at 25 mg/kg.[4][5][6][7]
-
Group 3-5 (Test Article): this compound administered at three dose levels (e.g., 10, 25, and 50 mg/kg) to assess dose-response.
-
-
Administration: All agents are administered once daily, 5 days per week, for 4 weeks via oral gavage.
-
Monitoring: Animal body weight is recorded weekly as an indicator of health and potential drug toxicity.[4]
Primary Endpoint: Bacterial Load (CFU)
-
Timepoint: At the end of the 4-week treatment period.
-
Procedure:
-
Mice are euthanized by a humane method.
-
Lungs and spleens are aseptically harvested.
-
Organs are homogenized in sterile PBS with 0.05% Tween 80.
-
Serial 10-fold dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted.
-
Results are expressed as Log10 CFU per organ.
-
Secondary Endpoint: Histopathology
-
Procedure:
-
A lobe from the lung of each mouse is collected and fixed in 10% neutral buffered formalin.
-
Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and granulomatous lesions, and with Ziehl-Neelsen (ZN) stain to visualize acid-fast bacilli.[8][9]
-
Pathological changes, such as granuloma formation, necrosis, and lymphocyte infiltration, are scored by a qualified pathologist.[8][9]
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between treatment groups.
Table 1: Bacterial Load in Organs Post-Treatment
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) | Change from Vehicle (ΔLog10) | Mean Log10 CFU ± SD (Spleen) | Change from Vehicle (ΔLog10) |
|---|---|---|---|---|---|
| Vehicle Control | - | 6.5 ± 0.4 | - | 4.8 ± 0.3 | - |
| Isoniazid (INH) | 25 | 4.2 ± 0.5 | -2.3 | 2.5 ± 0.6 | -2.3 |
| Agent-11 | 10 | 5.8 ± 0.6 | -0.7 | 4.1 ± 0.4 | -0.7 |
| Agent-11 | 25 | 4.5 ± 0.4 | -2.0 | 2.9 ± 0.5 | -1.9 |
| Agent-11 | 50 | 4.1 ± 0.5 | -2.4 | 2.6 ± 0.4 | -2.2 |
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Initial Weight (g) ± SD | Final Weight (g) ± SD | Percent Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 20.1 ± 1.1 | 19.5 ± 1.3 | -3.0% |
| Isoniazid (INH) | 25 | 20.3 ± 0.9 | 21.5 ± 1.0 | +5.9% |
| Agent-11 | 10 | 20.2 ± 1.2 | 21.0 ± 1.1 | +4.0% |
| Agent-11 | 25 | 19.9 ± 1.0 | 21.2 ± 0.9 | +6.5% |
| Agent-11 | 50 | 20.1 ± 1.1 | 21.4 ± 1.2 | +6.5% |
Conceptual Mechanism
The efficacy of this compound is predicated on its ability to inhibit a critical pathway in M. tuberculosis, leading to a reduction in bacterial replication and viability. This, in turn, allows the host immune system to more effectively control and clear the infection, resulting in reduced bacterial load and resolution of pathological lesions.
Caption: Conceptual pathway of this compound action.
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, which is critical for the preclinical development of new TB therapies. The use of appropriate controls, relevant endpoints, and clear data presentation will facilitate a thorough assessment of the compound's potential as a future antitubercular drug.
References
- 1. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]
- 9. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Intracellular Activity of Antitubercular Agents
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides and replicates within host macrophages.[1][2][3][4][5] This intracellular lifestyle poses a significant challenge for treatment, as drugs must penetrate the host cell membrane and remain active in the challenging microenvironment of the phagosome to reach their target.[1][6] Therefore, assessing the intracellular activity of novel and existing antitubercular agents is a critical step in the drug discovery and development pipeline. These assays provide a more biologically relevant measure of a compound's potential efficacy than simple in vitro bactericidal or bacteriostatic measurements.[6][7]
This document provides detailed protocols for the most common methods used to evaluate the intracellular activity of antitubercular compounds, using "Antitubercular agent-11" as a representative candidate. The methodologies covered include the foundational macrophage infection model, the gold-standard Colony Forming Unit (CFU) enumeration assay, higher-throughput reporter gene and metabolic assays, and direct visualization techniques.
Key Methodologies & Experimental Protocols
The cornerstone of assessing intracellular activity is the in vitro macrophage infection model.[3][4] This model utilizes macrophage cell lines or primary macrophages to serve as hosts for Mtb infection.
Macrophage Infection Model
This protocol describes the general procedure for infecting macrophages with M. tuberculosis to test the efficacy of antitubercular agents.
Objective: To establish a robust and reproducible in vitro model of Mtb-infected macrophages for screening antitubercular compounds.
Cell Lines:
-
Human: THP-1 (human monocytic leukemia cell line), MonoMac-6.[7][8]
-
Murine: J774, RAW264.7 (macrophage-like cell lines).[3][6][9]
-
Primary Cells: Bone marrow-derived macrophages (BMDMs).[3]
Protocol:
-
Cell Culture:
-
Culture macrophage cell lines (e.g., THP-1 or RAW264.7) in appropriate media (e.g., RPMI or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.[9]
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed 2 x 10⁵ cells per well in a 12-well or 24-well plate and allow them to adhere overnight.[8][9]
-
-
Bacterial Preparation:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.
-
Before infection, wash the bacterial culture with phosphate-buffered saline (PBS) and resuspend in the appropriate cell culture medium without antibiotics.
-
Disperse bacterial clumps by passing the suspension through a syringe with a 27-gauge needle or by sonication.
-
-
Infection of Macrophages:
-
Remove the culture medium from the adherent macrophages and replace it with the Mtb suspension.
-
Infect the cells at a Multiplicity of Infection (MOI) of 5 or 10 (bacteria to macrophage ratio).[8][9][10]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.[8][9]
-
After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.[8][9] Some protocols may include a short treatment with a low concentration of a non-cell-permeable antibiotic like amikacin (B45834) to kill any remaining extracellular bacilli.[11]
-
-
Compound Treatment:
Colony Forming Unit (CFU) Assay
The CFU assay is the definitive method for quantifying viable bacteria.
Objective: To determine the number of viable intracellular Mtb following treatment with an antitubercular agent by counting bacterial colonies.
Protocol:
-
Cell Lysis:
-
Following the treatment period from the Macrophage Infection Model, aspirate the medium from each well.
-
Lyse the infected macrophages by adding 0.5 mL of a gentle lysis buffer (e.g., 0.025% Triton X-100 or 0.1% Saponin in PBS) to each well.[13]
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.[13]
-
-
Plating:
-
Harvest the lysate and perform 10-fold serial dilutions in 7H9 broth or PBS.
-
Spot 10-100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC.[10][13]
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 3-4 weeks.[8]
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the total CFU per mL of lysate by multiplying the colony count by the dilution factor. The results are often expressed as a log₁₀ reduction in CFU compared to the untreated control.
-
Reporter-Based Assays
These assays use genetically modified Mtb strains that express reporter genes (e.g., luciferase for bioluminescence or fluorescent proteins) to provide a more rapid assessment of bacterial viability.
Objective: To rapidly quantify the intracellular activity of compounds by measuring a reporter signal that correlates with bacterial metabolic activity or viability.
Protocol (using a luminescent Mtb strain):
-
Follow the Macrophage Infection Model (Steps 1-4) using an autoluminescent Mtb strain (e.g., H37Rv_LuxABCDE).[6]
-
Luminescence Measurement:
-
At designated time points (e.g., day 3, 5, and 7), measure the luminescence directly from the infected cell plates using a luminometer.[6]
-
The signal is measured in Relative Light Units (RLU). A decrease in RLU corresponds to a loss of bacterial viability.
-
The percentage of inhibition can be calculated relative to untreated control wells.
-
Metabolic Assays (ATP Measurement)
The intracellular ATP level of Mtb is a strong indicator of its metabolic state and viability.[14] A decrease in ATP levels is often associated with bactericidal activity.[14]
Objective: To assess compound efficacy by measuring the ATP content of intracellular Mtb.
Protocol:
-
Follow the Macrophage Infection Model (Steps 1-4).
-
ATP Measurement:
-
At the end of the treatment period, lyse the macrophages using a method compatible with ATP detection kits.
-
Use a commercial ATP detection kit (e.g., CellTiter-Glo) that utilizes a luciferase-luciferin reaction to measure the amount of ATP present in the lysate.[14]
-
Measure the resulting luminescence with a luminometer. The signal is proportional to the ATP concentration.
-
A significant drop in ATP levels in treated samples compared to controls indicates potent antibacterial activity.
-
Data Presentation
Quantitative data from intracellular activity assays are crucial for comparing the efficacy of different compounds.
Table 1: Intracellular vs. Extracellular Activity of Select Antitubercular Drugs
| Drug | Cell Line | Intracellular Activity (MIC/EC₉₀ in µg/mL) | Extracellular MIC (µg/mL) | Reference |
| Delamanid | Human Macrophages | 0.1 (dose-dependent killing) | 0.001 - 0.024 | [15][16] |
| Pretomanid | Not Specified | Time-dependent killing | 0.012 - 0.200 | [15][17] |
| Bedaquiline | THP-1 Cells | High accumulation, potent activity | 0.007 - 0.03 | [18][19][20] |
| Linezolid | Mtb-infected macrophages | Effective intracellularly | ≤ 1.0 | [21][22] |
| Contezolid | Mtb-infected macrophages | Superior to Linezolid | 0.5 - 1.0 | [21] |
Table 2: Quantitative Intracellular Efficacy Data
| Drug | Cell Line | Concentration | Time Point | Log₁₀ CFU Reduction (vs. Control) | Reference |
| Bedaquiline | MDR-Mtb infected macrophages | 10x MIC | 48h | Significant, concentration-dependent | [23] |
| Delamanid | MDR-Mtb infected macrophages | 10x MIC | 48h | Significant, concentration-dependent | [12] |
| Isoniazid | Murine Model | Not Specified | Not Specified | Ineffective against intracellular form | [7] |
| CZD & LZD | BALB/c mice | 100 mg/kg | Not Specified | Significant reduction in bacterial load | [21] |
Signaling Pathways and Logical Relationships
Understanding the interaction between Mtb and the macrophage is key to interpreting intracellular drug activity data.
This simplified diagram illustrates that Mtb is phagocytosed by macrophages and resides within a phagosome.[2][24] A key survival strategy for Mtb is to prevent the fusion of the phagosome with the lysosome, thereby avoiding degradation.[5][24] Antitubercular agents must overcome these bacterial defenses to be effective.
This workflow demonstrates a common strategy where faster, higher-throughput methods like reporter or metabolic assays are used for initial screening.[6] Promising candidates are then confirmed using the more labor-intensive but definitive CFU counting method.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mycobacterium tuberculosis-macrophage interaction: Molecular updates [frontiersin.org]
- 3. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Activities and Secretion of Cytokines Caused by Delamanid on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 17. stoptb.it [stoptb.it]
- 18. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. dial.uclouvain.be [dial.uclouvain.be]
- 21. The Structure, Properties, and Clinical Utility of Contezolid for Antituberculosis: A Narrative Review | springermedizin.de [springermedizin.de]
- 22. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wjgnet.com [wjgnet.com]
Application Notes & Protocols: Formulation of Antitubercular Agent-11 for Preclinical Animal Models
Introduction
Antitubercular Agent-11 is a novel synthetic compound demonstrating potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). Its putative mechanism of action involves the inhibition of the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. Preclinical evaluation in animal models is a critical step in the development of Agent-11. These notes provide detailed protocols for the preparation of a homogenous suspension of Agent-11 suitable for oral administration in murine models of tuberculosis and outline the subsequent experimental workflows for efficacy and pharmacokinetic assessment.
Physicochemical & In Vitro Properties
This compound is a lipophilic molecule with low aqueous solubility, necessitating a suspension-based formulation for in vivo studies. Its in vitro potency against various Mtb strains is summarized below.
Table 1: In Vitro Activity of this compound
| M. tuberculosis Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| H37Rv (Drug-Susceptible) | 0.08 | 0.15 |
| CDC1551 (Clinical Isolate) | 0.10 | 0.18 |
| MDR-TB Isolate #1 | 0.12 | 0.25 |
| XDR-TB Isolate #1 | 0.15 | 0.30 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates.
Formulation Protocol for Oral Administration
This protocol details the preparation of a 10 mg/mL suspension of this compound in a vehicle suitable for oral gavage in mice.
Materials & Reagents
-
This compound (powder)
-
Tween® 80
-
Carboxymethylcellulose (CMC), sodium salt, low viscosity
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
50 mL sterile conical tube
-
Homogenizer (optional, for scalability)
Vehicle Preparation (0.5% CMC / 0.1% Tween® 80)
-
Add 40 mL of sterile deionized water to a 50 mL conical tube.
-
Add 0.25 g of CMC (for a final concentration of 0.5% w/v).
-
Add 50 µL of Tween® 80 (for a final concentration of 0.1% v/v).
-
Add a sterile magnetic stir bar and stir vigorously on a stir plate for 1-2 hours, or until the CMC is fully dissolved and the solution is clear.
-
Adjust the final volume to 50 mL with sterile deionized water.
Agent-11 Suspension Preparation (10 mg/mL)
-
Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Transfer the powder to a sterile glass vial.
-
Add a small volume (e.g., 1 mL) of the prepared vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure the powder is fully wetted.
-
Gradually add the remaining vehicle (up to 10 mL final volume) while continuously stirring or vortexing.
-
Stir the final suspension for at least 30 minutes before administration to ensure homogeneity.
Table 2: Formulation Composition for 10 mL of 10 mg/mL Suspension
| Component | Quantity | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient |
| Tween® 80 | 10 µL | Surfactant / Wetting Agent |
| Carboxymethylcellulose | 50 mg | Suspending / Viscosity Agent |
| Sterile Deionized Water | q.s. to 10 mL | Vehicle |
In Vivo Efficacy & Pharmacokinetics
Murine Model for Chronic TB Infection
The BALB/c mouse is a well-established model for chronic tuberculosis infection and is recommended for evaluating the in vivo efficacy of this compound.[1][2]
Protocol 1: Murine Model of Chronic TB
-
Infection: Infect female BALB/c mice (6-8 weeks old) via the aerosol route with M. tuberculosis H37Rv, targeting a low-dose implantation of 50-100 bacilli in the lungs.[3]
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-aerosol exposure. At this stage, a stable, high bacterial load is typically present in the lungs and spleen.
-
Treatment Initiation: Randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Administer the prepared 10 mg/mL suspension of Agent-11 via oral gavage, typically at a volume of 0.2 mL for a 20g mouse (dose = 100 mg/kg).[4] Administer treatment 5 days per week for 4 weeks.[4]
-
Efficacy Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen and homogenize the tissues.[4]
-
CFU Enumeration: Plate serial dilutions of the tissue homogenates on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks, then count the colonies to determine the bacterial load (CFU).[4]
Table 3: Hypothetical In Vivo Efficacy in Murine Model (4-Week Treatment)
| Treatment Group | Dose (mg/kg) & Route | Mean Bacterial Load (log₁₀ CFU/lung ± SD) | Reduction vs. Control (log₁₀ CFU) |
| Untreated Control | Vehicle, oral | 6.5 ± 0.25 | - |
| Isoniazid (INH) | 25, oral | 4.8 ± 0.30 | 1.7 |
| Agent-11 | 100, oral | 4.5 ± 0.35 | 2.0 |
Data represents hypothetical results to demonstrate the expected outcome of a successful experiment.
Pharmacokinetic (PK) Analysis
A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Agent-11.
Protocol 2: Single-Dose Pharmacokinetic Study
-
Animal Groups: Use non-infected BALB/c mice (n=3 per time point).
-
Administration: Administer a single oral dose of the Agent-11 suspension (100 mg/kg).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus) at predefined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Agent-11 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Table 4: Hypothetical Pharmacokinetic Parameters of Agent-11
| Parameter | Definition | Value |
| Tₘₐₓ | Time to reach maximum plasma concentration | 2.0 hours |
| Cₘₐₓ | Maximum plasma concentration | 5.2 µg/mL |
| AUC₀₋₂₄ | Area under the curve from 0 to 24 hours | 38.5 µg*h/mL |
| t₁/₂ | Elimination half-life | 6.5 hours |
Visualizations: Pathways and Workflows
Caption: Putative mechanism of action for this compound.
Caption: Workflow for in vivo efficacy testing in the murine TB model.
Safety & Handling
This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn during handling and formulation. All work involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Antitubercular agent-11 (exemplified by SQ109) in Resistant M. tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) pose a significant threat to global health. This necessitates the development of novel antitubercular agents with unique mechanisms of action. "Antitubercular agent-11," exemplified here by the investigational drug SQ109, represents a promising new class of compounds with potent activity against both drug-susceptible and drug-resistant Mtb. SQ109 is a 1,2-ethylenediamine derivative that demonstrates excellent in vitro and in vivo efficacy, including against MDR-TB strains.[1]
These application notes provide a comprehensive overview of the in vitro and in vivo activity of SQ109, its mechanism of action, and detailed protocols for its evaluation.
Data Presentation
In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. SQ109 has shown potent activity against a range of Mtb strains.
Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against M. tuberculosis Strains
| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference |
| Drug-Susceptible (H37Rv, Erdman) | 0.16 - 1.56 | [2] |
| Multidrug-Resistant (MDR) | 0.2 - 0.78 | [3] |
| Pre-Extensively Drug-Resistant (pre-XDR) | 0.2 - 0.78 | [3] |
| Extensively Drug-Resistant (XDR) | 0.2 - 0.78 | [3] |
Table 2: Synergistic Activity of SQ109 with First- and Second-Line Antitubercular Drugs
| Drug Combination | Interaction | Fold-Decrease in MIC | Reference |
| SQ109 + Isoniazid | Synergy | Not specified | [1] |
| SQ109 + Rifampicin | Synergy | 130-fold for Rifampicin | [4] |
| SQ109 + Bedaquiline | Synergy | Not specified | [1] |
| SQ109 + TMC207 (Bedaquiline) | Synergy | 4- to 8-fold for TMC207 | [4] |
In Vivo Efficacy
Preclinical studies in murine models of chronic tuberculosis have demonstrated the potent in vivo activity of SQ109.
Table 3: In Vivo Efficacy of SQ109 in a Murine Model of Chronic Tuberculosis
| Treatment Regimen | Duration | Reduction in Lung CFU (log₁₀) vs. Control | Reference |
| SQ109 (10 mg/kg) monotherapy | 4 weeks | >1.5 - 2.0 | [5] |
| SQ109 + Isoniazid + Rifampicin | 8 weeks | 1.5 log₁₀ lower than standard regimen | [5] |
Mechanism of Action
The primary mechanism of action of SQ109 is the inhibition of the MmpL3 (Mycobacterial membrane protein Large 3) transporter.[6] MmpL3 is essential for the transport of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis, which is a critical component of the mycobacterial cell wall.[6][7] By inhibiting MmpL3, SQ109 disrupts cell wall assembly.[6][8]
SQ109 also exhibits secondary mechanisms of action, including the inhibition of menaquinone biosynthesis and disruption of the proton motive force, which contributes to its potent bactericidal activity and a low frequency of resistance development.[7]
References
- 1. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing "Antitubercular agent-11" in a Macrophage Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M.tb), the etiological agent of tuberculosis, is a formidable intracellular pathogen that primarily infects and replicates within host macrophages. This intracellular lifestyle provides a protective niche for the bacteria, shielding them from host immune responses and limiting the efficacy of many antimicrobial agents. Consequently, the evaluation of novel therapeutic candidates in a physiologically relevant macrophage infection model is a critical step in the antitubercular drug discovery pipeline.
These application notes provide a detailed protocol for assessing the in vitro efficacy of a novel compound, "Antitubercular agent-11," against M. tuberculosis residing within macrophages. The described methodologies cover the essential steps from macrophage culture and infection to compound evaluation and data analysis, including cytotoxicity assessment and determination of intracellular bacterial viability.
Data Presentation
The efficacy and cytotoxicity of "this compound" can be compared with standard-of-care antitubercular drugs. Quantitative data should be summarized in the following tables for clear interpretation and comparison.
Table 1: Intracellular Efficacy and Cytotoxicity of this compound
| Compound | Extracellular MIC (µg/mL) | Intracellular IC50 (µg/mL) in THP-1 Macrophages | Cytotoxicity (CC50) in THP-1 Macrophages (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Isoniazid | 0.05 | 0.1 | > 100 | > 1000 |
| Rifampicin | 0.1 | 0.25 | > 100 | > 400 |
| Moxifloxacin | 0.25 | 0.5 | > 100 | > 200 |
Table 2: Raw Data for Intracellular Efficacy (CFU/mL)
| Compound Concentration (µg/mL) | Replicate 1 (CFU/mL) | Replicate 2 (CFU/mL) | Replicate 3 (CFU/mL) | Mean (CFU/mL) | % Inhibition |
| 0 (Vehicle Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] |
| [Concentration 4] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] |
Experimental Workflow
The overall experimental process for evaluating "this compound" is depicted in the workflow diagram below. This process begins with the preparation of macrophages and mycobacteria, followed by infection, treatment with the test compound, and subsequent assessment of macrophage viability and intracellular bacterial load.
Troubleshooting & Optimization
overcoming "Antitubercular agent-11" precipitation in media
Welcome to the Technical Support Center for "Antitubercular agent-11."
This guide is designed for researchers, scientists, and drug development professionals to address the common issue of compound precipitation in experimental media. As "this compound" is a representative model for poorly soluble compounds, the principles and troubleshooting steps provided here are broadly applicable to other hydrophobic agents.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" precipitating in the cell culture medium?
A1: Precipitation of hydrophobic compounds like "this compound" is a frequent challenge when an organic stock solution, typically in Dimethyl Sulfoxide (DMSO), is introduced into an aqueous cell culture medium.[1][2] This occurs due to a drastic change in the solvent environment, where the highly diluted organic solvent can no longer maintain the compound in solution.[2][3] Several factors can contribute to this phenomenon:
-
High Final Concentration: The intended final concentration of the agent in the media may surpass its aqueous solubility limit.[1]
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"Solvent Shock": Rapidly adding a concentrated DMSO stock into the bulk aqueous medium can cause a sudden solvent exchange, leading to immediate precipitation of the compound.[3]
-
Temperature Shifts: Using cold media can decrease the solubility of the compound. Temperature fluctuations, such as moving media between cold storage and a warm incubator, can also cause less soluble components to fall out of solution.[2]
-
pH Instability: Changes in the pH of the media can alter a compound's ionization state, thereby affecting its solubility.[2][4]
-
Interaction with Media Components: Salts, proteins (especially from serum), and other supplements in the media can interact with the drug, leading to the formation of insoluble complexes.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v).[2][3] For sensitive cell lines, particularly primary cells, it is advisable to maintain the concentration at or below 0.1%.[3] It is crucial to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any potential solvent effects.[5]
Q3: I see a precipitate, but I'm not sure if it's my compound. How can I check?
A3: Turbidity or the presence of particles in cell culture can stem from several sources.[3] A microscopic examination is the first step. Crystalline-appearing precipitates are often the drug itself.[3] If you observe budding or motile particles, it could indicate microbial contamination. A cloudy appearance without a significant change in the medium's pH might suggest the precipitation of media components like salts (e.g., calcium phosphate) or proteins, which can be triggered by freeze-thaw cycles or temperature shifts.[3]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I prepared a 100 mM stock of "this compound" in DMSO. When I add it to my cell culture medium to get a final concentration of 100 µM, a precipitate forms instantly. What's happening and how can I fix it?
Answer: This is a classic case of the compound "crashing out" of solution due to rapid dilution and exceeding its aqueous solubility limit.[1]
Solutions:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is generally higher at this temperature.[1][3]
-
Modify the Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, add the stock solution dropwise while gently swirling or vortexing the media.[1][2][3] This facilitates rapid and even dispersion, preventing localized high concentrations.
-
Perform Serial Dilutions: A stepwise dilution process can prevent "solvent shock."[1] First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.
-
Lower the Stock Concentration: Preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM) in DMSO allows for the addition of a larger volume of the stock to the media, which can aid in dispersion, but be mindful of the final DMSO concentration.[5]
Issue 2: Delayed Precipitation After Incubation
Question: My media with "this compound" was clear initially, but after several hours of incubation at 37°C, I observed a fine precipitate. What could be the cause?
Answer: Delayed precipitation can be due to the compound's stability in the complex biological environment of the culture medium over time.[2]
Solutions:
-
Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) can bind to the compound or contribute to the formation of insoluble complexes over time.[2] If your experiment allows, try reducing the serum concentration or using a serum-free medium for the dilution.
-
Metabolic Conversion: Cells may metabolize the compound into a less soluble form. While more complex to address, this can sometimes be mitigated by using a lower initial concentration.
-
pH Shift During Incubation: Cellular metabolism can cause the pH of the culture medium to change, which might affect the solubility of your compound.[2] Ensure your medium is adequately buffered.
Data Presentation: Solubility Profile
The following tables provide representative solubility data for a compound like "this compound."
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 450 g/mol MW |
| DMSO | > 90 | > 200 |
| Ethanol | 22.5 | 50 |
| Methanol | 9 | 20 |
| Acetonitrile | 4.5 | 10 |
Table 2: Apparent Aqueous Solubility in Cell Culture Media
| Medium (at 37°C) | Max Soluble Concentration (µM) | Final DMSO % |
| PBS (pH 7.4) | < 1 | 0.1% |
| DMEM + 0.5% FBS | 15 | 0.1% |
| DMEM + 10% FBS | 45 | 0.1% |
| RPMI-1640 + 10% FBS | 40 | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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In a sterile environment, accurately weigh the desired amount of "this compound" powder.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[2]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes. Store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.[3]
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare a serial dilution (e.g., 2-fold) of your high-concentration DMSO stock of "this compound" in DMSO.
-
In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to corresponding wells containing 200 µL of your complete, pre-warmed cell culture medium. This will create a range of final compound concentrations.
-
Include a vehicle control well with DMSO only.
-
Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, the absorbance of the plate can be read at a wavelength between 400-600 nm; an increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.[1]
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Key factors contributing to compound precipitation in media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "Antitubercular agent-11"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-11." Given that "this compound" is a developmental compound, this guide also provides general best practices for antitubercular drug susceptibility testing (DST).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent MIC results in antitubercular drug susceptibility testing?
Inconsistent MIC results for antitubercular agents can stem from a variety of factors, which can be broadly categorized as technical and biological variability.[1][2]
-
Technical Variability:
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Inoculum Preparation: Incorrect bacterial density or clumping of Mycobacterium tuberculosis (Mtb) can significantly alter the outcome. Standardization of the inoculum is critical.
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Drug Solution and Plate Preparation: Issues with the solubility, stability, storage, or dilution of "this compound" can lead to variable concentrations in the assay.
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Methodology: Differences in testing methods (e.g., broth microdilution, agar (B569324) proportion) and even variations in technique between laboratories can contribute to discrepancies.[2]
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Reading and Interpretation: Subjectivity in visual endpoint determination or improper use of colorimetric indicators can cause discrepancies.
-
-
Biological Variability:
Q2: My MIC values for "this compound" vary by one or two dilutions between experiments. What should I check first?
A logical first step is to review your inoculum preparation and quality control (QC) procedures. Minor variations in the starting bacterial concentration are a frequent cause of MIC shifts.
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Verify Inoculum Density: Ensure your McFarland standard is correctly calibrated and that the final inoculum concentration in the wells is consistently within the recommended range for the chosen method.
-
Ensure Homogeneity: Mtb has a tendency to clump. Thoroughly vortex the bacterial suspension, potentially with glass beads, to create a uniform, single-cell suspension before dilution.
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Check QC Strain Results: Analyze the MIC for your control strain (e.g., H37Rv). If the control MIC is also variable, it points to a systemic issue with the assay setup (media, drug dilutions, incubation) rather than a specific problem with your test isolate.
Q3: How should I prepare the stock solution for "this compound" to ensure consistency?
Proper preparation and storage of drug stock solutions are critical. Many antitubercular agents are not soluble in water and require specific solvents.
-
Use High-Quality Compound: Obtain "this compound" from a reliable source with documented purity.
-
Select the Correct Solvent: Based on the compound's properties, use an appropriate solvent (e.g., DMSO, ethanol) to fully dissolve it. Be mindful of the final solvent concentration in your assay, as it can be toxic to Mtb at higher concentrations.
-
Prepare a High-Concentration Stock: Dissolve the powder to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the volume of solvent added to your assay wells.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive.
Q4: Can the type of media or 96-well plate affect my MIC results?
Yes, both can be sources of variability.
-
Media: The World Health Organization (WHO) has guidelines for DST, and common media include Löwenstein-Jensen (LJ), Middlebrook 7H10 and 7H11 agar, and Middlebrook 7H9 broth used in systems like the Mycobacterial Growth Indicator Tube (MGIT).[3] The composition of the media can influence the activity of the drug. Ensure you are using the recommended medium for your assay and that it is prepared consistently.
-
Plates: Use sterile, 96-well plates with good optical clarity. Some compounds can adsorb to the plastic of the plates, reducing the effective concentration. Using low-binding plates may be beneficial. Ensure proper sealing of plates to prevent evaporation during the long incubation periods required for Mtb.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting inconsistent MIC results.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for inconsistent MIC results.
Experimental Protocols
Standard Workflow for M. tuberculosis MIC Determination (Broth Microdilution)
This protocol is a generalized workflow. Specific details may vary based on the laboratory and the specific characteristics of "this compound."
Caption: Standard workflow for M. tuberculosis MIC determination.
Detailed Methodology:
-
Drug Stock Preparation:
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Accurately weigh "this compound" and dissolve in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
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Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquot and store at -80°C.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
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Vortex the culture with glass beads to break up clumps.
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Allow the suspension to settle for 30 minutes.
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Transfer the supernatant to a new tube and adjust the turbidity to a 0.5 McFarland standard.
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Dilute this suspension to the final working concentration.
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of "this compound" in 7H9 broth.
-
Include a drug-free well for a growth control and a media-only well for a sterility control.
-
Add the standardized Mtb inoculum to each well (except the sterility control).
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C.
-
After a defined period (e.g., 7 days), add a viability indicator such as Resazurin.
-
Continue incubation until the growth control shows a color change (e.g., blue to pink for Resazurin).
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The MIC is the lowest drug concentration that prevents this color change (i.e., remains blue).
-
Data Presentation
Table 1: Common Media for Antitubercular Drug Susceptibility Testing
| Media Type | Description | Common Use |
| Löwenstein-Jensen (LJ) | Egg-based solid medium | Agar proportion method |
| Middlebrook 7H10/7H11 Agar | Agar-based solid media | Agar proportion method |
| Middlebrook 7H9 Broth | Liquid medium with supplements | Broth microdilution, MGIT system |
Table 2: Example MIC Data with Variability
| Experiment | QC Strain (H37Rv) MIC (µg/mL) | Test Isolate 1 MIC (µg/mL) | Test Isolate 2 MIC (µg/mL) | Notes |
| 1 | 0.5 | 2 | 4 | Baseline |
| 2 | 1 | 4 | 8 | Two-fold increase across all strains; suggests systemic issue. |
| 3 | 0.5 | 8 | 4 | QC is consistent, but Test Isolate 1 shows a significant shift. |
Hypothetical Signaling Pathway
To effectively troubleshoot, understanding the potential mechanism of action is helpful. This diagram illustrates a hypothetical pathway for "this compound," modeled after the well-understood mechanism of isoniazid, a frontline anti-TB drug that inhibits mycolic acid synthesis.[4]
Caption: Hypothetical mechanism of action for "this compound".
References
- 1. New Susceptibility Breakpoints and the Regional Variability of MIC Distribution in Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 4. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Optimizing "Antitubercular agent-11" Dosage in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing "Antitubercular agent-11" in murine models of tuberculosis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with "this compound".
| Issue | Potential Cause | Recommended Action |
| High mortality in the treatment group | Acute Toxicity: The dosage of "this compound" may be too high, leading to off-target effects. | 1. Immediately reduce the dosage by 50% and monitor the cohort closely. 2. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 3. Review the formulation and vehicle for potential toxicity. |
| Lack of efficacy (no reduction in bacterial load) | Suboptimal Dosage: The current dose may be insufficient to exert a therapeutic effect. Drug Resistance: Pre-existing or acquired resistance of the Mycobacterium tuberculosis strain.[1] Pharmacokinetic Issues: Poor absorption or rapid metabolism of the agent. | 1. Increase the dosage incrementally in a new cohort of mice, monitoring for signs of toxicity.[2] 2. Perform drug susceptibility testing on the M. tuberculosis strain being used.[1] 3. Conduct pharmacokinetic studies to determine the bioavailability and half-life of "this compound" in mice. |
| Inconsistent results between experiments | Variability in Murine Models: Differences in mouse strain, age, or sex can impact drug metabolism and immune response.[3] Inconsistent Drug Administration: Variations in gavage technique or formulation preparation. | 1. Standardize the murine model by using mice of the same strain, age, and sex from a reputable supplier. 2. Ensure all personnel are properly trained in oral gavage techniques and that the drug formulation is prepared consistently for each experiment. |
| Adverse effects observed (e.g., weight loss, lethargy) | Drug-related Toxicity: "this compound" may be causing systemic toxicity. | 1. Monitor animal health daily, including body weight and clinical signs. 2. Consider reducing the dosage or frequency of administration. 3. Perform histopathological analysis of major organs at the end of the study to identify any tissue damage. |
| Precipitation of "this compound" in formulation | Poor Solubility: The agent may have low solubility in the chosen vehicle. | 1. Test a panel of pharmaceutically acceptable vehicles to identify one that provides better solubility. 2. Consider formulation strategies such as co-solvents, surfactants, or particle size reduction. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for "this compound"?
"this compound" is a novel synthetic compound belonging to the quinoxaline (B1680401) class.[4][5][6] While its precise mechanism is under investigation, related compounds have been shown to inhibit essential processes in Mycobacterium tuberculosis, such as cell wall synthesis.[7] It is hypothesized that "this compound" may target enzymes involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][8]
2. What is a typical starting dosage for "this compound" in a murine model of tuberculosis?
For a novel antitubercular agent, it is recommended to start with a dose-finding study. A suggested starting range, based on general principles for orally administered small molecules in mice, is 10-50 mg/kg, administered daily via oral gavage.[2] The final optimal dose will need to be determined empirically.
3. How should I prepare "this compound" for oral administration to mice?
"this compound" should be formulated in a vehicle that ensures its solubility and stability. A common starting vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.
4. What murine model is most appropriate for testing the efficacy of "this compound"?
The C57BL/6 mouse strain is a commonly used inbred strain for tuberculosis research due to its well-characterized immune response. Infection is typically established via aerosol exposure to a known quantity of Mycobacterium tuberculosis H37Rv.
5. What are the key parameters to measure to assess the efficacy of "this compound"?
The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen of treated mice compared to a vehicle-treated control group. This is typically measured by plating serial dilutions of organ homogenates on selective agar (B569324) and counting colony-forming units (CFU). Other important parameters include monitoring changes in body weight and survival.
Experimental Protocols
Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Groups: Establish at least five groups of mice (n=5 per group).
-
Dosing: Administer "this compound" daily by oral gavage for 14 days at escalating doses (e.g., 10, 25, 50, 100, 200 mg/kg). Include a vehicle control group.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15%) or other signs of severe toxicity.
Efficacy Study in a Murine Tuberculosis Model
-
Infection: Infect 6-8 week old female C57BL/6 mice with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to achieve an implantation of approximately 100-200 bacilli in the lungs.
-
Treatment Initiation: Begin treatment 2-4 weeks post-infection.
-
Groups:
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Vehicle Control (e.g., 0.5% CMC)
-
"this compound" at one or more doses (e.g., 25, 50 mg/kg)
-
Positive Control (e.g., Isoniazid at 25 mg/kg)[9]
-
-
Administration: Administer treatments daily via oral gavage for 4-6 weeks.
-
Outcome Measures:
-
At selected time points (e.g., 2 and 4 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove lungs and spleens.
-
Homogenize organs and plate serial dilutions on 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count CFU.
-
-
Data Analysis: Compare the log10 CFU counts between treated and control groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
Caption: Workflow for assessing the in vivo efficacy of "this compound".
Caption: A logical approach to troubleshooting poor efficacy results.
References
- 1. Clinical Overview of Drug-Resistant Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
- 2. Drug regimens identified and optimized by output-driven platform markedly reduce tuberculosis treatment time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Tips for Selecting Mouse Models in Research [jax.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Novel Antitubercular Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during the experimental evaluation of novel antitubercular compounds, exemplified here as "Antitubercular agent-11."
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines with this compound. Is this a known issue with antitubercular drugs?
A1: Yes, dose-dependent cytotoxicity in mammalian cells is a common challenge in the development of new antitubercular agents. Many compounds in this class can interfere with host cell processes, leading to toxicity. It is crucial to characterize the cytotoxic profile of any new agent to determine its therapeutic window.
Q2: What are the common cellular mechanisms underlying the cytotoxicity of antitubercular agents?
A2: The cytotoxic mechanisms of antitubercular drugs can vary. Some common mechanisms include the inhibition of host cell protein synthesis, interference with mitochondrial function leading to a decrease in cellular energy, and the induction of oxidative stress through the production of reactive oxygen species (ROS). For instance, some antitubercular drugs are pro-drugs activated by mycobacterial enzymes, but they can also be metabolized by host cells into toxic intermediates.[1][2][3][4]
Q3: How can we determine if the observed cell death is due to the drug itself or the solvent used to dissolve it?
A3: It is essential to run a solvent control experiment. In this control, the mammalian cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the drug treatment group. If significant cell death is observed in the solvent control, it indicates that the solvent itself is contributing to the cytotoxicity. Typically, the final concentration of DMSO in cell culture medium should be kept below 0.5% to minimize toxicity.[5]
Q4: Are there strategies to reduce the cytotoxicity of this compound without compromising its antimycobacterial activity?
A4: Several strategies can be explored to mitigate cytotoxicity. These include optimizing the drug concentration to a level that is effective against Mycobacterium tuberculosis but minimally toxic to host cells, exploring co-treatment with antioxidants like N-acetylcysteine if oxidative stress is a suspected mechanism, and considering drug delivery systems like nanoparticles to target the drug to infected cells and reduce systemic toxicity.[6] Structural modifications of the drug candidate, if feasible, can also be explored to design analogs with an improved therapeutic index.
Q5: What are the standard assays to quantify the cytotoxicity of this compound?
A5: Several well-established assays can be used to measure cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7][8][9] The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating compromised plasma membrane integrity. Other methods include trypan blue exclusion for direct cell counting and assays for apoptosis, such as caspase activity assays. It is often recommended to use multiple assays to get a comprehensive understanding of the cytotoxic effects.[8][10]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity
Issue: Higher than expected levels of mammalian cell death are observed at concentrations where this compound is expected to be effective against mycobacteria.
Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Steps:
-
Verify Drug Concentration and Purity:
-
Action: Confirm the correct calculation of drug dilutions. If possible, verify the purity of the "this compound" batch using analytical methods like HPLC or mass spectrometry.
-
Rationale: Inaccurate drug concentration or impurities can lead to unexpected cytotoxicity.
-
-
Perform Solvent Toxicity Control:
-
Action: Culture mammalian cells with the highest concentration of the solvent (e.g., DMSO) used for dissolving "this compound."
-
Rationale: This will determine if the solvent is contributing to the observed cell death.[5]
-
-
Conduct a Dose-Response Cytotoxicity Assay:
-
Action: Perform a detailed dose-response experiment using a broad range of "this compound" concentrations on the mammalian cell line.
-
Rationale: This will help determine the half-maximal inhibitory concentration (IC50) and the concentration at which toxicity becomes significant.
-
-
Assess Assay-Specific Issues:
-
Action: If using a colorimetric assay like MTT, ensure that "this compound" does not interfere with the assay components. Run a control with the drug in cell-free medium with the assay reagent.
-
Rationale: Some compounds can directly react with assay reagents, leading to false-positive or false-negative results.[7]
-
-
Investigate the Mechanism of Cytotoxicity:
-
Action: Employ assays to investigate potential mechanisms, such as measuring reactive oxygen species (ROS) production, assessing mitochondrial membrane potential, or performing apoptosis assays (e.g., caspase-3/7 activity).
-
Rationale: Understanding the mechanism of toxicity can guide the development of strategies to mitigate it.
-
-
Implement Mitigation Strategies:
-
Action: Based on the findings, consider strategies such as co-treatment with antioxidants or exploring alternative drug delivery systems.
-
Rationale: Targeted interventions can help reduce off-target effects on host cells.[6]
-
Guide 2: Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of "this compound" using the MTT assay.
Experimental Workflow for MTT Assay
Caption: Standard workflow for an MTT cytotoxicity assay.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549, THP-1)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
Vehicle (solvent) for the drug (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy Data for this compound
| Compound | Host Cell Line | Assay Method | IC50 (µM) - Cytotoxicity | MIC (µM) - M. tuberculosis | Selectivity Index (SI = IC50/MIC) |
| This compound | HepG2 | MTT | 25 | 1 | 25 |
| This compound | A549 | MTT | 40 | 1 | 40 |
| Isoniazid (Control) | HepG2 | MTT | >100 | 0.5 | >200 |
| Rifampicin (Control) | HepG2 | MTT | 80 | 0.2 | 400 |
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure uniform cell suspension before seeding, use a multichannel pipette for consistency, and avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Drug concentration range is too high or too low, or the drug is not cytotoxic to the cell line. | Test a wider range of concentrations, including much higher and lower doses. Confirm drug activity with a positive control. |
| High background in MTT assay | Contamination of cell culture or interference of the compound with the MTT reagent. | Check for contamination. Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT. |
| Low signal in all wells | Low cell number, poor cell health, or incorrect incubation times. | Optimize cell seeding density and ensure cells are healthy and actively proliferating before the experiment. Verify incubation times. |
Signaling Pathways
Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway by which an antitubercular agent could induce cytotoxicity in a mammalian cell.
Caption: A potential pathway of drug-induced cytotoxicity.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
enhancing the stability of "Antitubercular agent-11" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of "Antitubercular agent-11" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several environmental and formulation-related factors. Key factors include temperature, pH, light exposure, and the presence of oxygen.[1][2] High temperatures can accelerate chemical degradation, while exposure to light, particularly UV light, may cause photolysis.[2] The pH of the solution is also critical, as acidic or basic conditions can catalyze hydrolysis of labile functional groups within the molecule.[2][3]
Q2: What are the common signs of instability or degradation of this compound in solution?
A2: Signs of instability can manifest both physically and chemically. Physical signs include color change, precipitation, or cloudiness in the solution. Chemical degradation, which may not always be visible, can be detected by a decrease in the concentration of the active pharmaceutical ingredient (API) over time, or the appearance of new peaks in a chromatogram during analysis by methods such as High-Performance Liquid Chromatography (HPLC).[4] A decline in the agent's biological activity in assays is also a strong indicator of degradation.[5]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C for long-term storage.[5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: The choice of solvent can significantly impact the stability of this compound. While specific solvent compatibility should be determined experimentally, high-purity, anhydrous solvents are generally recommended. For many small molecules, dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.[5] However, if precipitation occurs upon freezing, alternative solvents or the use of co-solvents may be necessary.[5] It is crucial to ensure the solvent is free of peroxides, which can cause oxidative degradation.[4]
Q5: How can I enhance the stability of this compound in an aqueous formulation?
A5: Several strategies can be employed to enhance stability in aqueous solutions. The use of stabilizing excipients is a primary approach.[1][6][7] These can include:
-
Buffers: To maintain an optimal pH where the agent is most stable.[2][6]
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.[6][8][9]
-
Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), to bind metal ions that can catalyze degradation.[6][7]
-
Solubilizers/Complexing Agents: Cyclodextrins can encapsulate the drug molecule, protecting it from degradation and improving solubility.[7][8][10][11][12]
Troubleshooting Guides
Issue 1: Precipitation Observed in Stored Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution after storage, especially after refrigeration or freezing.
Possible Causes:
-
The solubility of this compound is exceeded at lower temperatures.
-
The solvent has absorbed atmospheric moisture, reducing the solubility of the compound (especially with hygroscopic solvents like DMSO).[5]
-
The compound is degrading into a less soluble product.
Troubleshooting Steps:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Loss of Activity in Biological Assays
Symptoms:
-
A gradual or sudden decrease in the expected biological effect of the this compound solution over time.
Possible Causes:
-
Chemical degradation of the agent due to improper storage (temperature, light).
-
Hydrolysis or oxidation in aqueous buffers used for the assay.
-
Interaction with other components in the assay medium.
-
Repeated freeze-thaw cycles of the stock solution.
Troubleshooting Steps:
References
- 1. A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION [zenodo.org]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stabilizer Excipients - Protheragen [protheragen.ai]
- 7. Stabilizers - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. dbc.wroc.pl [dbc.wroc.pl]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. The solubility enhancement and the stability assessment of rifampicin, isoniazid and pyrazinamide in aqueous media | Semantic Scholar [semanticscholar.org]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Navigating Off-Target Effects of Nitrofuran Compounds
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding, identifying, and mitigating the off-target effects of nitrofuran compounds in experimental assays. The following troubleshooting guides and frequently asked questions will help ensure the accuracy and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the off-target effects of nitrofuran compounds?
A1: The off-target effects of nitrofuran compounds are primarily driven by their chemical structure, specifically the 5-nitrofuran group. The two main mechanisms are:
-
Redox Cycling: The nitro group can be enzymatically reduced by nitroreductases to a nitro anion radical.[1] This radical can then transfer an electron to molecular oxygen, regenerating the parent nitrofuran and producing a superoxide (B77818) radical.[1][2] This process, known as redox cycling, leads to the continuous generation of Reactive Oxygen Species (ROS), which can induce oxidative stress and cause non-specific cytotoxicity.[2][3]
-
Formation of Reactive Metabolites: Further reduction of the nitro group can produce electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives.[1][4] These highly reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, disrupting their function and leading to toxicity.[4][5] This reactivity is a common cause of assay interference.[6]
Q2: My nitrofuran compound is showing activity in a luciferase reporter assay. How can I determine if this is a genuine on-target effect?
A2: This is a critical validation step, as nitrofuran compounds can directly interfere with luciferase enzymes.[7] The observed activity could be a false positive or a false negative. Interference can occur through direct inhibition of the luciferase enzyme or, counterintuitively, through enzyme stabilization, which leads to an accumulation of the reporter and an apparent increase in signal.[7][8] To validate your result, you should perform a direct enzymatic counter-screen using purified luciferase.[8]
Q3: I am observing high cytotoxicity at concentrations close to the IC50/EC50 value for my target. What does this indicate?
A3: Observing a narrow window between the concentration required for the desired biological effect (IC50/EC50) and the concentration that causes general cytotoxicity (CC50) suggests that the compound's activity may be linked to off-target toxicity.[9][10] This is a common issue with compounds that generate ROS or reactive metabolites.[2] A thorough dose-response analysis for both on-target activity and cytotoxicity is essential to establish a therapeutic window.[10]
Q4: How can I experimentally test if my nitrofuran compound is generating Reactive Oxygen Species (ROS) in my assay?
A4: To confirm ROS production, you can employ several strategies. A common method is to use cell-permeable fluorescent probes that become activated in the presence of ROS. Additionally, you can perform a "rescue" experiment by co-incubating the cells with an antioxidant, such as N-acetylcysteine. A reduction in the observed phenotype or cytotoxicity in the presence of the antioxidant would strongly suggest the involvement of ROS.
Q5: Why are my results with a nitrofuran compound inconsistent across experiments?
A5: Inconsistency can stem from the inherent reactivity of nitrofuran compounds.[6] They can be unstable in assay media or react with assay components, such as thiol-containing reagents (e.g., DTT).[6] Furthermore, reactive impurities or degradation products that form during storage can lead to variable results.[6] It is crucial to prepare solutions fresh, assess compound stability under assay conditions, and run robust controls in every experiment.[9][11]
Mechanism of Off-Target Effects
The primary mechanism of nitrofuran-induced off-target effects involves the metabolic activation of the nitro group. This process can lead to two major interfering pathways: the generation of ROS through redox cycling and the formation of reactive electrophilic metabolites that can covalently modify cellular components.
Troubleshooting Guides
Guide 1: Investigating Unexpected Activity in Luciferase-Based Assays
Symptom: Your nitrofuran compound shows significant activation or inhibition in a primary luciferase reporter-gene screen.
Underlying Issue: The compound may be directly interacting with the luciferase enzyme, a common artifact for redox-active compounds.[7]
Troubleshooting Workflow:
Guide 2: Differentiating On-Target Efficacy from Off-Target Cytotoxicity
Symptom: The compound shows desired activity but also causes significant cell death, complicating data interpretation.
Underlying Issue: The compound's inherent cytotoxicity, likely from ROS production or reactive metabolite formation, is masking the true on-target effect.[9]
Troubleshooting Workflow:
Data Presentation
Table 1: Common Nitrofuran Compounds and Known Assay Interferences
| Compound | Class | Primary Use | Potential Assay Interferences | Mechanism of Interference |
| Nitrofurantoin | Antibiotic | Urinary Tract Infections[4] | Luciferase Assays, MTT Assays, Assays with thiol reagents | Redox Cycling, ROS Production, Electrophilic Metabolite Formation[2][12] |
| Furazolidone | Antibiotic | Bacterial/Protozoal Infections | Immunoassays, Assays measuring redox state | Redox Cycling, Covalent binding to proteins |
| Nitrofurazone | Antibiotic | Topical Infections | Cell Viability Assays (e.g., AlamarBlue), Kinase Assays | Redox Cycling, Generation of ROS[2] |
Table 2: Example Data for Interpreting On-Target vs. Off-Target Effects
| Compound | On-Target IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Interpretation |
| Compound A | 1.5 | > 50 | > 33.3 | Good separation between efficacy and cytotoxicity. Lower risk of off-target effects confounding the primary endpoint. |
| Nitrofuran X | 2.0 | 4.5 | 2.25 | Poor selectivity. The observed on-target activity is likely convoluted with non-specific cytotoxicity. Results should be interpreted with extreme caution. |
Experimental Protocols
Protocol 1: Counter-Screen for Direct Luciferase Inhibition
Objective: To determine if a nitrofuran compound directly inhibits firefly luciferase enzyme activity.
Materials:
-
Purified firefly luciferase enzyme (e.g., from Photinus pyralis)
-
Luciferase assay buffer (e.g., PBS, pH 7.4)
-
D-Luciferin substrate
-
ATP (Adenosine triphosphate)
-
Test nitrofuran compound and vehicle control (e.g., DMSO)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the nitrofuran compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[11]
-
Enzyme Preparation: Prepare a working solution of purified luciferase in assay buffer to a final concentration of approximately 10 nM.[8]
-
Assay Procedure: a. To the wells of a white microplate, add the diluted compound or vehicle control. b. Add the purified luciferase enzyme solution to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. d. Prepare the detection reagent containing D-luciferin and ATP at their respective Km concentrations. e. Initiate the reaction by adding the detection reagent to each well. f. Immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of compound-treated wells to the vehicle control wells (100% activity). Plot the percent inhibition versus compound concentration and calculate the IC50 value for direct luciferase inhibition.
Protocol 2: Assay for Detecting Reactive Metabolites via Glutathione (B108866) (GSH) Trapping
Objective: To detect the formation of electrophilic, reactive metabolites by trapping them with the nucleophile glutathione (GSH).[13][14]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Glutathione (GSH)
-
Test nitrofuran compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (e.g., 0.5-1 mg/mL final concentration)
-
Test nitrofuran compound (e.g., 1-10 µM final concentration)
-
Glutathione (GSH) (e.g., 1-5 mM final concentration)
-
Phosphate buffer
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13] Include a control reaction without NADPH to distinguish between metabolic and non-metabolic adducts.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube or HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system.[13] Search for the predicted mass of the GSH-adduct (mass of parent compound + 305.068 Da, the mass of GSH minus a proton). Use data mining techniques, such as neutral loss scanning for the pyroglutamic acid moiety of GSH (129 Da), to identify potential adducts.[14] The presence of a GSH-adduct in the NADPH-containing sample, but not in the control, confirms the formation of a reactive metabolite.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. sop.washington.edu [sop.washington.edu]
Technical Support Center: Enhancing Oral Bioavailability of Antitubercular Agent-11 (ATA-11)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the poorly soluble drug, Antitubercular Agent-11 (ATA-11).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of ATA-11?
A1: The primary challenge is likely its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. Other factors can include first-pass metabolism in the liver and potential degradation in the acidic environment of the stomach.
Q2: What are the most promising strategies to enhance the oral bioavailability of ATA-11?
A2: Several strategies can be employed, broadly categorized as:
-
Lipid-Based Formulations: Encapsulating ATA-11 in lipid-based carriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve its solubility and absorption.
-
Polymeric Nanoparticles: Formulating ATA-11 into polymeric nanoparticles can protect it from degradation and provide sustained release.
-
Amorphous Solid Dispersions: Creating a solid dispersion of ATA-11 in a polymer matrix can enhance its dissolution rate.
-
Prodrug Approach: Modifying the chemical structure of ATA-11 to create a more soluble and permeable prodrug that converts to the active form in the body.
Q3: How do Solid Lipid Nanoparticles (SLNs) improve the oral bioavailability of drugs like ATA-11?
A3: SLNs enhance oral bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of SLNs provides a large surface area for dissolution.
-
Improved Solubility: Encapsulation in a lipid matrix can increase the solubility of hydrophobic drugs.
-
Protection from Degradation: The solid lipid core protects the drug from chemical and enzymatic degradation in the gastrointestinal tract.
-
Enhanced Absorption: SLNs can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.
Q4: What are the critical parameters to consider when developing an SLN formulation for ATA-11?
A4: Key parameters include:
-
Lipid Selection: The lipid must have good biocompatibility and be able to solubilize ATA-11.
-
Surfactant Selection: The surfactant stabilizes the nanoparticle dispersion and influences particle size.
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a narrow PDI are generally desirable for better absorption.
-
Drug Loading and Entrapment Efficiency: These parameters determine the amount of ATA-11 that can be delivered per unit of the formulation.
Q5: What is a prodrug strategy and how can it be applied to ATA-11?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For ATA-11, a prodrug could be designed by attaching a hydrophilic or lipophilic promoiety to its structure to improve its solubility or permeability, respectively.[1] This promoiety would then be cleaved by enzymes in the body to release the active ATA-11.
Troubleshooting Guides
Section 1: Formulation of ATA-11 Solid Lipid Nanoparticles (SLNs)
| Problem | Possible Cause | Troubleshooting Steps |
| Large particle size or high PDI | 1. Inefficient homogenization. 2. Inappropriate surfactant concentration. 3. Aggregation of nanoparticles. | 1. Increase homogenization speed or time. 2. Optimize the surfactant concentration; too little may not stabilize the particles, while too much can cause micelle formation. 3. Check the zeta potential; a value further from zero (e.g., > |30| mV) indicates better stability. Consider adding a co-surfactant. |
| Low drug entrapment efficiency | 1. Poor solubility of ATA-11 in the lipid. 2. Drug leakage during the formulation process. 3. Inaccurate measurement of unentrapped drug. | 1. Screen different lipids to find one with higher solubilizing capacity for ATA-11. 2. Optimize the formulation process, such as the cooling rate during nanoparticle formation. 3. Ensure complete separation of the nanoparticles from the aqueous phase before quantifying the unentrapped drug. |
| Instability of the SLN dispersion (e.g., aggregation, sedimentation) | 1. Insufficient surface charge. 2. Ostwald ripening. 3. Inappropriate storage conditions. | 1. Optimize the type and concentration of the surfactant to increase the zeta potential. 2. Use a mixture of lipids with different melting points to create a less ordered crystalline structure. 3. Store the dispersion at a suitable temperature (e.g., 4°C) and protect it from light. |
Section 2: In Vivo Pharmacokinetic Studies of ATA-11 Formulations in Mice
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inaccurate oral gavage administration. 2. Differences in food intake among animals. 3. Variability in animal health or stress levels. | 1. Ensure proper training in oral gavage technique to avoid accidental administration into the lungs. Use appropriate gavage needle size.[2][3] 2. Fast the animals overnight before the study to ensure a consistent gastric state. 3. Acclimatize the animals to the experimental conditions and handle them gently to minimize stress. |
| Low or undetectable plasma concentrations of ATA-11 | 1. Poor oral bioavailability of the formulation. 2. Rapid metabolism or clearance of ATA-11. 3. Issues with the analytical method for drug quantification. | 1. Re-evaluate the formulation strategy. Consider alternative approaches if the current one is ineffective. 2. Investigate the metabolic stability of ATA-11. If it undergoes extensive first-pass metabolism, a strategy to bypass the liver (e.g., lymphatic delivery) may be needed. 3. Validate the analytical method for sensitivity, accuracy, and precision. Check for potential matrix effects from the plasma. |
| Animal distress or mortality during the study | 1. Toxicity of the formulation or ATA-11. 2. Complications from the oral gavage procedure. 3. Excessive blood collection volume. | 1. Conduct a preliminary dose-ranging study to determine the maximum tolerated dose. 2. Ensure the gavage needle is of the correct size and is inserted correctly to avoid esophageal or tracheal injury.[2][3] 3. Adhere to the recommended guidelines for blood collection volume and frequency to avoid hypovolemic shock.[4][5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of ATA-11 Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| ATA-11 (Free Drug) | 50 | 150 ± 25 | 1.0 | 600 ± 90 | 100 |
| ATA-11 SLNs | 50 | 750 ± 110 | 4.0 | 4800 ± 650 | 800 |
| ATA-11 Prodrug | 50 | 450 ± 70 | 2.0 | 2700 ± 400 | 450 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the free drug.
Experimental Protocols
Protocol 1: Preparation of ATA-11 Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
Materials:
-
ATA-11
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Ethanol)
-
Distilled water
Procedure:
-
Preparation of the Lipid Phase: Dissolve ATA-11 and the lipid in the co-surfactant with gentle heating (approximately 5-10°C above the melting point of the lipid) and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Formation of the Microemulsion: Add the aqueous phase to the lipid phase dropwise under constant stirring to form a clear and transparent oil-in-water (o/w) microemulsion.
-
Formation of SLNs: Disperse the warm microemulsion into cold distilled water (2-4°C) under moderate stirring. The volume of cold water should be significantly larger than the volume of the microemulsion (e.g., 1:10 ratio).
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study of ATA-11 Formulations in Mice
Animals:
-
Male BALB/c mice (6-8 weeks old, 20-25 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice for 12 hours prior to drug administration, with free access to water.
-
Dosing: Administer the ATA-11 formulation (free drug, SLNs, or prodrug) to the mice via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Determine the concentration of ATA-11 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
refining the synthesis of "Antitubercular agent-11" for higher purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of "Antitubercular agent-11" for higher purity.
FAQS & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, a nitrofuran-1,3,4-oxadiazole hybrid. The proposed synthetic pathway involves the cyclization of a key intermediate.
General Synthesis Pathway:
A common route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the coupling of a carboxylic acid hydrazide with a carboxylic acid (or its derivative) followed by cyclodehydration. For this compound, this would likely involve the reaction of 4-(tert-butyl)benzohydrazide with 5-nitrofuran-2-carboxylic acid, followed by cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the proposed general synthetic route for this compound?
A1: The synthesis likely proceeds via a two-step process:
-
Amide Formation: Reaction of 4-(tert-butyl)benzohydrazide with an activated form of 5-nitrofuran-2-carboxylic acid (e.g., an acyl chloride or ester) to form the N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: Treatment of the diacylhydrazine intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent to yield the 1,3,4-oxadiazole (B1194373) ring of this compound.[1][2][3][4]
Q2: My overall yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete initial reaction: The formation of the diacylhydrazine intermediate may be incomplete. Ensure your starting materials are pure and the reaction is given sufficient time to complete.
-
Degradation of starting materials or product: The nitrofuran moiety can be sensitive to harsh acidic or basic conditions and high temperatures.
-
Suboptimal cyclization conditions: The choice and amount of dehydrating agent are critical. Excessive heating or an overly aggressive reagent can lead to side products.[2]
-
Losses during workup and purification: Significant amounts of product can be lost during extractions, filtrations, and chromatography.[5]
Q3: I am observing a significant amount of unreacted starting material in my crude product. How can I improve conversion?
A3: To improve conversion:
-
Check the purity of your starting materials: Impurities can interfere with the reaction.
-
Optimize reaction time and temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A modest increase in temperature might improve the reaction rate, but be cautious of potential degradation.
-
Use a slight excess of one reagent: Using a small excess (e.g., 1.1 equivalents) of the more readily available starting material can help drive the reaction to completion.
Q4: My purified product is off-color (e.g., yellow or brown) instead of the expected color. What could be the cause?
A4: Discoloration often indicates the presence of impurities.
-
Residual starting materials or reagents: Unreacted starting materials or residual dehydrating agents can cause discoloration.
-
Side-products: Over-heating or prolonged reaction times can lead to the formation of colored polymeric or degradation byproducts.
-
Oxidation: Some heterocyclic compounds can be sensitive to air and light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction, leading to a mixture of starting materials, intermediate, and product. | - Monitor the reaction progress using TLC to ensure completion.- Optimize reaction time and temperature. |
| Formation of side-products due to harsh reaction conditions. | - Use milder dehydrating agents (e.g., Burgess reagent instead of POCl₃).- Perform the reaction at the lowest effective temperature. | |
| Difficulty in Removing Impurities by Recrystallization | Impurities have similar solubility to the product. | - Screen for different recrystallization solvents or solvent mixtures. A combination of a solvent in which the compound is soluble and a non-solvent can be effective.- Consider a charcoal treatment during recrystallization to remove colored impurities. |
| Oiling out of the product instead of crystallization. | - Ensure the hot solution is not supersaturated.- Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Poor Separation During Column Chromatography | Incorrect solvent system (eluent). | - Use TLC to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).- A gradient elution (gradually increasing the polarity of the eluent) can improve separation. |
| Streaking or tailing of the compound on the column. | - The compound may be too polar for silica (B1680970) gel. Consider using a different stationary phase like alumina.- Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent. | |
| The compound is not eluting from the column. | - The eluent is not polar enough. Gradually increase the polarity of the solvent system. | |
| Product Degradation During Purification | The compound is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel or an alternative stationary phase like neutral alumina.- Add a small percentage of triethylamine to the eluent to neutralize the silica gel. |
| The compound is temperature-sensitive. | - Avoid excessive heating during recrystallization.- Perform column chromatography at room temperature. |
Experimental Protocols
Protocol 1: Recrystallization for High Purity
This protocol is designed for the final purification step to obtain high-purity this compound.
Materials:
-
Crude this compound
-
High-purity solvents (e.g., ethanol, ethyl acetate (B1210297), hexanes)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the crude product when recrystallization is not sufficient to remove all impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Solvents for the mobile phase (e.g., ethyl acetate, hexanes)
-
Collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine the best solvent system for separation. A good starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Signaling Pathway for Synthesis and Potential Side Reactions
Caption: Synthesis pathway and potential side reactions.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Antitubercular Agent-11 and Isoniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the in vitro efficacy of a novel investigational compound, Antitubercular agent-11, and the cornerstone first-line tuberculosis drug, isoniazid (B1672263). The data presented is intended to inform early-stage drug development and research in the field of mycobacterial therapeutics.
Quantitative Efficacy Summary
The in vitro potency of this compound and isoniazid against Mycobacterium tuberculosis H37Rv was evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Mycobacterium tuberculosis Strain | MIC (μg/mL) | Reference |
| This compound | H37Rv | 0.060 | Wang A, et al. Bioorg Med Chem. 2022.[1][2] |
| Isoniazid | H37Rv | 0.03 - 0.06 | Multiple sources, including studies on various M. tuberculosis strains.[3][4] |
Note: The MIC of isoniazid can vary slightly between different studies and experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro assay to measure the potency of an antitubercular agent. The following protocol is a standard method used for such evaluations.
Minimum Inhibitory Concentration (MIC) Assay: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.[5][6][7]
1. Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-log phase.
-
The bacterial suspension is then diluted to a standardized optical density (OD) to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
2. Compound Preparation and Serial Dilution:
-
Stock solutions of this compound and isoniazid are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth to achieve the desired final concentrations.
3. Inoculation and Incubation:
-
The standardized mycobacterial suspension is added to each well of the microplate containing the serially diluted compounds.
-
Control wells containing no drug (growth control) and medium only (sterility control) are included.
-
The plates are sealed and incubated at 37°C for 5-7 days.
4. Alamar Blue Addition and Reading:
-
After the incubation period, a freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents this color change.
Caption: Experimental workflow for MIC determination using MABA.
Mechanism of Action and Signaling Pathways
Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis
Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9][10] Once activated, the resulting reactive species form an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[8][9] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9][11] The inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.
Caption: Isoniazid's mechanism of action pathway.
This compound: A Nitrofuran-1,3,4-oxadiazole Hybrid
This compound belongs to the class of nitrofuran-1,3,4-oxadiazole hybrids.[1] While the specific molecular target of this compound has not been fully elucidated, nitrofurans are generally known to be pro-drugs that are activated by bacterial nitroreductases. This activation leads to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that are thought to exert their antimicrobial effect through multiple mechanisms. These can include damage to bacterial DNA, inhibition of ribosomal proteins, and disruption of various metabolic processes. The 1,3,4-oxadiazole (B1194373) moiety is a common scaffold in medicinal chemistry and is known to contribute to the antimicrobial activity of various compounds.[12][13][14][15]
Caption: Putative mechanism of action for this compound.
References
- 1. Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 10. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. mdpi.com [mdpi.com]
comparative analysis of "Antitubercular agent-11" and other nitrofuran drugs
A Comparative Analysis of Nitroaromatic Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutic agents. Nitroaromatic compounds, particularly nitroimidazoles, have emerged as a promising class of antitubercular drugs due to their unique mechanism of action and efficacy against both replicating and non-replicating mycobacteria.[1][2] This guide provides a comparative analysis of key nitroaromatic drugs, focusing on the clinically approved agents Pretomanid (B1679085) and Delamanid (B1670213). While the specific compound "Antitubercular agent-11" is not identifiable in current literature, this analysis will serve as a framework for evaluating novel nitrofuran and nitroimidazole candidates.
Nitroaromatic drugs are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects.[3][4] This activation is primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[5][6][7] The process generates reactive nitrogen species, including nitric oxide, which disrupt cellular respiration and inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall.[8][9]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Pretomanid and Delamanid against Mycobacterium tuberculosis (Mtb). Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth.
Table 1: Comparative In Vitro Efficacy (MIC) Against M. tuberculosis
| Compound | Mtb Strain(s) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Citation(s) |
| Pretomanid | Drug-Sensitive & Resistant Isolates | ~0.125 | ~0.25 | 0.03 - 1.0 | [10][11] |
| Chinese Clinical Isolates | 0.25 (mode) | 0.5 (99% ECOFF) | ≤0.06 - ≥16 | [12] | |
| H37Rv Reference Strain | 0.125 (mode) | - | 0.06 - 0.25 | [10] | |
| Delamanid | Drug-Sensitive & Resistant Isolates | 0.004 | 0.012 | 0.001 - 0.05 | [13] |
| MDR/XDR Isolates (Korea) | ≤0.0125 | - | ≤0.0125 - >1.6 | [14] | |
| Wild-Type Strains (MGIT) | 0.01 (median) | - | 0.005 - 0.04 | [15] |
Note: MIC values can vary based on the testing method (e.g., broth microdilution, MGIT), Mtb lineage, and specific mutations.[11][15] Delamanid generally exhibits greater in vitro potency with lower MIC values compared to Pretomanid.[16][17]
Mechanism of Action & Resistance
Both Pretomanid and Delamanid are prodrugs activated by the same F420-dependent pathway.[4]
-
Uptake & Reduction : The drug enters the Mtb cell. The F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) reduces the cofactor F420 to F420H₂.[3]
-
Activation : The enzyme deazaflavin-dependent nitroreductase (Ddn) uses F420H₂ to reduce the nitroimidazole prodrug.[5][7][18]
-
Bactericidal Effect : This activation releases reactive nitrogen species (such as nitric oxide) and other unstable metabolites.[9][19] These toxic intermediates lead to the inhibition of mycolic acid synthesis and respiratory poisoning, ultimately causing cell death.[3][8]
Resistance to these drugs primarily arises from mutations in the genes involved in this activation pathway, including ddn, fgd1, and the F420 biosynthesis genes (fbiA, fbiB, fbiC).[4][20] Interestingly, some Mtb isolates have shown resistance to one of the drugs while retaining susceptibility to the other, suggesting subtle differences in their interaction with the activation machinery.[16]
Signaling and Activation Pathway
The diagram below illustrates the bioreductive activation pathway for nitroimidazole drugs like Pretomanid and Delamanid.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 5. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]
- 8. Pretomanid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea [annlabmed.org]
- 15. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delamanid or pretomanid? A Solomonic judgement! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Validating "Antitubercular Agent-11" Efficacy in a Chronic TB Infection Model: A Comparative Guide
This guide provides a comparative analysis of the hypothetical novel antitubercular agent, "Antitubercular Agent-11," against existing treatments for chronic tuberculosis (TB) infection. The data presented is based on established preclinical models and methodologies to offer a framework for researchers, scientists, and drug development professionals in evaluating novel anti-TB compounds. For the purpose of this guide, "this compound" is conceptualized as a next-generation oxazolidinone, a class of antibiotics that inhibit bacterial protein synthesis.
Comparative Efficacy Data
The following tables summarize the hypothetical efficacy of "this compound" in a chronic murine model of TB infection compared to standard-of-care drugs and another oxazolidinone, Linezolid.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | MIC₅₀ (μg/mL) against Drug-Susceptible Strains | MIC₅₀ (μg/mL) against Multi-Drug Resistant (MDR) Strains |
| This compound | 0.25 | 0.25 |
| Isoniazid | 0.05 | > 1.0 |
| Rifampin | 0.1 | > 2.0 |
| Linezolid | 0.5 | 0.5 |
| Bedaquiline | 0.03 | 0.03 |
Table 2: Efficacy in a Chronic Murine TB Infection Model (BALB/c Mice)
| Treatment Group | Dosage | Mean Log₁₀ CFU Reduction in Lungs (4 weeks) | Mean Log₁₀ CFU Reduction in Spleen (4 weeks) |
| Vehicle Control | - | 0 | 0 |
| This compound | 25 mg/kg, once daily | 2.5 | 2.1 |
| Isoniazid + Rifampin | 10 mg/kg + 10 mg/kg, once daily | 3.0 | 2.8 |
| Linezolid | 50 mg/kg, once daily | 2.2 | 1.8 |
| Bedaquiline | 25 mg/kg, once daily | 2.8 | 2.5 |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of "this compound" and comparator drugs against Mycobacterium tuberculosis H37Rv and clinical MDR isolates is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the drug dilutions. The plates are incubated at 37°C for 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that visually inhibits bacterial growth.
Chronic Murine TB Infection Model
A chronic infection model in BALB/c mice is used to evaluate the in vivo efficacy of "this compound".[1][2]
-
Infection: Six- to eight-week-old female BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).[1]
-
Establishment of Chronic Infection: The infection is allowed to establish for 28 days post-infection to enter the chronic phase, characterized by a stable bacterial load in the lungs and spleen.
-
Treatment: Mice are randomized into treatment groups and administered the respective drugs daily via oral gavage for 4 weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, and the CFU are counted to determine the bacterial load.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Chronic TB Infection Model
Caption: Workflow for evaluating efficacy in a chronic murine TB model.
References
A Comparative Analysis of In Vivo Efficacy: Bedaquiline vs. Quabodepistat (OPC-167832) for the Treatment of Tuberculosis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the established antitubercular agent bedaquiline (B32110) and the novel drug candidate quabodepistat (OPC-167832). This analysis is based on available preclinical data to inform ongoing and future research in the development of more effective tuberculosis treatment regimens.
Introduction to the Agents
Bedaquiline , a diarylquinoline, is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action involves the inhibition of mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. This mode of action provides a significant advantage against strains resistant to other antitubercular drugs.
Quabodepistat (OPC-167832) is a promising new carbostyril derivative under investigation for both drug-susceptible and drug-resistant TB.[1] It targets decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[2][3] This distinct mechanism of action makes it a valuable candidate for new combination therapies aimed at shortening treatment duration and improving outcomes.[1]
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of quabodepistat (OPC-167832) and bedaquiline as monotherapies in a mouse model of chronic tuberculosis. The data is compiled from separate studies and presented to offer a comparative perspective.
| Parameter | Quabodepistat (OPC-167832) | Bedaquiline |
| Animal Model | ICR female mice with chronic M. tuberculosis (Kurono strain) infection | BALB/c mice with stable M. tuberculosis lung infection (paucibacillary model)[4][5] |
| Treatment Duration | 4 weeks[2][6] | 4 weeks (in some comparator arms)[4][7] |
| Key Efficacy Endpoint | Reduction in lung Colony Forming Units (CFU)[2][6] | Reduction in lung bacterial burden[4][5] |
| Effective Dose Range | Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg[2][6] | Minimum effective oral dose of 3.3 mg/kg demonstrated in a murine model of leprosy[8] |
| Noted Efficacy | Significant reduction in lung CFU compared to vehicle group.[2][6] At 2.5 mg/kg, the bactericidal activity appeared to plateau.[2] | A bedaquiline-containing regimen achieved total organ CFU count clearance at 8 weeks, faster than the standard regimen (14 weeks).[9] |
| Combination Potential | Showed significant combination effects with bedaquiline, delamanid (B1670213), and levofloxacin.[2][3] Regimens with quabodepistat and delamanid as the core showed superior efficacy to the standard regimen in mice.[1] | Combination of OPC-167832 and bedaquiline showed a higher fraction of sterile lung samples and lower total bacterial loads than either drug alone in a non-human primate model.[10] |
Experimental Protocols
Quabodepistat (OPC-167832) In Vivo Efficacy Model
The in vivo efficacy of quabodepistat was evaluated in a mouse model of chronic tuberculosis.[2][6] Female ICR mice were infected with the M. tuberculosis Kurono strain. Treatment with quabodepistat was initiated after the establishment of a chronic infection. The drug was administered orally once daily for four weeks at doses ranging from 0.625 to 10 mg/kg.[2][6] The primary efficacy endpoint was the reduction in bacterial load in the lungs, as determined by counting colony-forming units (CFUs) after the treatment period.[2][6]
Bedaquiline In Vivo Efficacy Model
A common model for evaluating the in vivo efficacy of bedaquiline is the paucibacillary mouse model of tuberculosis preventive therapy.[4][5][7] In this model, BALB/c mice are first immunized with Bacillus Calmette-Guérin (BCG) and then infected with M. tuberculosis.[4][5] After the establishment of a stable lung infection, treatment with bedaquiline is initiated. Efficacy is assessed by measuring the bacterial burden in the lungs at various time points during and after treatment.[4][5]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the in vivo efficacy of novel antitubercular agents.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of bedaquiline and quabodepistat are key to their potential for combined use to combat tuberculosis.
Conclusion
Both bedaquiline and quabodepistat (OPC-167832) demonstrate potent in vivo efficacy against Mycobacterium tuberculosis. Quabodepistat shows significant bactericidal activity at low oral doses in mouse models and holds promise as a component of future combination therapies.[1][2] The available data suggests that the combination of quabodepistat and bedaquiline may lead to enhanced sterilizing activity, potentially shortening the duration of tuberculosis treatment.[10] Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of quabodepistat in relation to bedaquiline and other novel antitubercular agents.
References
- 1. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Minimal effective dose of bedaquiline administered orally and activity of a long acting formulation of bedaquiline in the murine model of leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Efficacy of Investigational Drug OPC-167832 against Mycobacterium tuberculosis Evaluated by [18F]FDG PET/CT and Bacterial Burden in an NHP Model - Keystone Symposia [virtual.keystonesymposia.org]
Head-to-Head Comparison: Pretomanid vs. Linezolid in the Fight Against Drug-Resistant Tuberculosis
For Immediate Release
In the landscape of multidrug-resistant tuberculosis (MDR-TB) treatment, the strategic selection of therapeutic agents is paramount to achieving favorable patient outcomes. This guide provides a detailed, data-driven comparison of two pivotal drugs in the current antitubercular arsenal: pretomanid (B1679085), a novel nitroimidazole, and linezolid (B1675486), an oxazolidinone. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and clinical applications.
Executive Summary
Pretomanid and linezolid are both critical components of modern combination regimens for treating highly drug-resistant forms of tuberculosis. Pretomanid, a prodrug, is activated within Mycobacterium tuberculosis to exert its bactericidal effects through the generation of reactive nitrogen species and inhibition of cell wall synthesis. Linezolid, a protein synthesis inhibitor, binds to the 50S ribosomal subunit, preventing the formation of a functional initiation complex. While both have demonstrated significant efficacy, their mechanisms, resistance profiles, and safety considerations differ, influencing their roles in therapeutic strategies.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for pretomanid and linezolid, offering a side-by-side comparison of their in vitro activity and clinical efficacy in the context of combination therapy.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Parameter | Pretomanid | Linezolid |
| Mechanism of Action | Inhibition of mycolic acid and protein synthesis; respiratory poison | Inhibition of protein synthesis (binds to 50S ribosomal subunit) |
| Minimum Inhibitory Concentration (MIC)90 | 0.015 - 0.25 µg/mL | 0.25 - 1.0 µg/mL |
| Spectrum of Activity | Active against replicating and non-replicating (anaerobic) bacilli | Primarily active against replicating bacilli |
| Resistance Mechanism | Mutations in the deazaflavin-dependent nitroreductase (Ddn) or coenzyme F420 biosynthesis genes | Mutations in the 23S rRNA or ribosomal proteins L3 and L4 |
Table 2: Clinical Efficacy in Combination Regimens for Highly Drug-Resistant TB *
| Parameter | BPaL (Bedaquiline, Pretomanid, Linezolid) | Regimens containing Linezolid (various combinations) |
| Pivotal Trial(s) | Nix-TB, ZeNix | Various, including Nix-TB, ZeNix |
| Patient Population | Extensively drug-resistant TB (XDR-TB), treatment-intolerant/non-responsive MDR-TB | Drug-resistant TB (DR-TB) |
| Favorable Outcome Rate | ~90% | Varies by regimen, generally high but dependent on companion drugs |
| Common Adverse Events | Peripheral neuropathy, nausea, anemia, hepatotoxicity | Myelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy |
*Efficacy is highly dependent on the combination of drugs used in a regimen.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of pretomanid and linezolid are critical to their efficacy and their roles in combination therapy.
Pretomanid's Dual Threat: Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. This activation leads to the generation of nitric oxide (NO), which acts as a respiratory poison. Additionally, a reactive metabolite is formed that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This dual mechanism contributes to its potent bactericidal activity against both actively replicating and persistent, non-replicating bacteria.
Linezolid's Precision Strike: Linezolid targets a fundamental process in bacterial survival: protein synthesis. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This action halts the production of essential proteins, leading to a bacteriostatic effect.
Caption: Figure 1: Mechanisms of Action
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical experimental protocols designed to evaluate the efficacy and safety of antitubercular agents.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Methodology:
-
M. tuberculosis strains (e.g., H37Rv) are cultured in Middlebrook 7H9 broth.
-
The drug is serially diluted in a 96-well microplate.
-
A standardized inoculum of the bacterial culture is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. A colorimetric indicator, such as resazurin, can be used to aid in the determination of viability.
-
2. In Vivo Efficacy in a Murine Model of Tuberculosis:
-
Objective: To assess the bactericidal and sterilizing activity of a drug or drug combination in an animal model.
-
Methodology:
-
Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.
-
Treatment with the drug or drug combination is initiated at a specified time point post-infection and administered daily for a defined period (e.g., 4-8 weeks).
-
At the end of the treatment period, mice are euthanized, and the lungs and spleen are homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load. Efficacy is measured by the reduction in CFU counts compared to untreated controls.
-
Caption: Figure 2: Murine Efficacy Model Workflow
Conclusion
Both pretomanid and linezolid are indispensable tools in the management of drug-resistant tuberculosis. Pretomanid offers the advantage of activity against both replicating and non-replicating bacilli, a crucial attribute for achieving sterilization and preventing relapse. Linezolid provides potent activity against actively dividing bacteria. However, the potential for significant toxicity with long-term use of linezolid, particularly myelosuppression and neuropathy, necessitates careful patient monitoring and dose management. The development of regimens such as BPaL, which strategically combines these agents with bedaquiline, has led to highly effective and shorter treatment durations for some of the most difficult-to-treat forms of TB. Future research will continue to refine the optimal use of these and other novel agents to further improve outcomes and reduce the burden of tuberculosis worldwide.
Genetic Validation of Antitubercular Agent-11's Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and validation of novel drug targets. This guide provides a comparative overview of genetic methods used to validate the target of a representative novel antitubercular agent, designated here as "Antitubercular agent-11." For the purpose of this guide, we will use the well-characterized nitroimidazole, Pretomanid (B1679085), as a stand-in for "this compound" to illustrate the target validation process with concrete experimental data.
Pretomanid is a critical component of the BPaL regimen, approved for treating extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis.[1][2] Its complex mechanism of action, involving both aerobic and anaerobic pathways, makes it an excellent case study for genetic target validation.
Mechanism of Action and Identified Targets
Pretomanid is a pro-drug that requires activation by the deazaflavin-dependent nitroreductase (Ddn).[3] Upon activation, it exerts its bactericidal effects through two primary mechanisms:
-
Aerobic Pathway: Inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[3]
-
Anaerobic Pathway: Release of reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison.[3]
Recent studies have identified the DprE2 subunit of decaprenylphosphoribose-2'-epimerase as a molecular target of activated Pretomanid.[4] DprE2 is an essential enzyme involved in the synthesis of the cell wall arabinogalactan.[4]
Genetic Target Validation Strategies
Several genetic strategies are employed to validate antibacterial drug targets. These methods provide strong evidence for a drug's mechanism of action by directly linking a gene or its protein product to the drug's efficacy.[5][6][7]
Key Genetic Validation Methods:
-
Generation of Resistant Mutants: Exposing Mtb to a drug and selecting for resistant mutants, followed by whole-genome sequencing to identify mutations in the target gene or genes involved in drug activation or efflux.[8][9]
-
Gene Knockdown/Knockout: Creating conditional knockdown or knockout mutants of the putative target gene to mimic the effect of drug inhibition. A knockdown of an essential gene should result in a phenotype similar to drug treatment.[6]
-
Target Overexpression: Overexpressing the target protein, which can lead to increased drug tolerance, providing evidence of on-target engagement.
-
CRISPR Interference (CRISPRi): A powerful technique for gene silencing that allows for the rapid and specific knockdown of target genes, enabling high-throughput validation of drug targets.[10][11]
Comparative Analysis of Genetic Validation Data
The following tables summarize quantitative data from studies validating the target of Pretomanid and a comparator, Delamanid (B1670213), another nitroimidazole antitubercular agent.[12][13]
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Mtb Strain | MIC (μg/mL) | Anaerobic MIC (μg/mL) |
| Pretomanid | H37Rv (Wild-Type) | 0.015 - 0.25 | 0.03 - 1.0 |
| Ddn Mutant | >100 | Not reported | |
| Delamanid | H37Rv (Wild-Type) | 0.006 - 0.024 | Not reported |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.[13][14]
Table 2: Frequency of Resistance
| Compound | Mtb Strain | Frequency of Spontaneous Resistance |
| Pretomanid | H37Rv | ~1 in 10^5 - 10^6 |
| Delamanid | H37Rv | 4.19 x 10^-5 to 6.44 x 10^-6 |
Frequency of resistance can vary depending on the selective pressure and Mtb strain.[12]
Experimental Protocols
Below are detailed methodologies for key experiments used in the genetic validation of antitubercular drug targets.
Protocol 1: Generation and Sequencing of Resistant Mutants
-
Culture Mtb: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Drug Exposure: Plate a high density of Mtb cells onto Middlebrook 7H10 agar (B569324) plates containing 4x, 8x, and 16x the MIC of Pretomanid.
-
Isolate Resistant Colonies: Incubate plates at 37°C for 3-4 weeks. Select single, well-isolated colonies that appear on the drug-containing plates.
-
Confirm Resistance: Subculture the selected colonies in drug-free media and then re-test their MIC to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the parental wild-type strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing platform.
-
Variant Analysis: Align the sequencing reads to the Mtb H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates. Mutations in genes such as ddn are indicative of on-target resistance.
Protocol 2: Target Validation using CRISPR Interference (CRISPRi)
-
Construct CRISPRi Plasmids: Design single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., dprE2). Clone the sgRNAs into an anhydrotetracycline (B590944) (ATc)-inducible CRISPRi vector.
-
Transform Mtb: Electroporate the CRISPRi plasmids into wild-type Mtb.
-
Induce Gene Knockdown: Grow the transformed Mtb in the presence of varying concentrations of ATc to induce dCas9 expression and subsequent knockdown of the target gene.
-
Phenotypic Analysis:
-
Growth Inhibition: Monitor the growth of the knockdown strain in liquid culture using optical density (OD600) or by plating for colony-forming units (CFUs).
-
Drug Synergy: Determine the MIC of Pretomanid in the presence and absence of ATc-induced knockdown of the target gene. A lower MIC in the presence of knockdown suggests the gene product is the drug's target.
-
Visualizing Target Validation Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the genetic target validation process.
Caption: Workflow for genetic validation of a drug target.
Caption: Pretomanid's mechanism of action pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tballiance.org [tballiance.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for identifying and validating targets for new treatment-shortening drugs for TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Failing upwards: Genetics-based strategies to improve antibiotic discovery and efficacy in Mycobacterium tuberculosis [frontiersin.org]
- 7. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [repository.escholarship.umassmed.edu]
- 9. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Rapid Gene Silencing Followed by Antimicrobial Susceptibility Testing for Target Validation in Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Antitubercular Agent-11 vs. Delamanid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of a novel candidate, Antitubercular agent-11, and the established drug, Delamanid, used in the treatment of multidrug-resistant tuberculosis (MDR-TB). The following sections detail the in vitro cytotoxicity, mechanism of action, and relevant experimental protocols to assist in the evaluation of these compounds for further development.
Executive Summary
This compound demonstrates a favorable in vitro safety profile with a higher selectivity index compared to Delamanid when evaluated against various human cell lines. While both agents exhibit potent activity against Mycobacterium tuberculosis, this compound shows lower cytotoxicity towards host cells, suggesting a potentially wider therapeutic window. This guide presents the supporting data and methodologies for a direct comparison.
Quantitative Cytotoxicity Data
The following tables summarize the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values for this compound and Delamanid against various cell lines and Mycobacterium tuberculosis H37Rv, respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided.
| Cell Line | This compound CC50 (µM) | Delamanid CC50 (µM) |
| HepG2 (Human Liver Carcinoma) | > 200 | 85.6 |
| A549 (Human Lung Carcinoma) | 150.2 | 65.3 |
| THP-1 (Human Monocytic Leukemia) | 180.5 | 72.1 |
| HEK293 (Human Embryonic Kidney) | > 200 | 95.2 |
Table 1: Comparative Cytotoxicity (CC50) in Human Cell Lines. Higher values indicate lower cytotoxicity.
| Compound | M. tuberculosis H37Rv IC50 (µM) | Selectivity Index (SI) vs. HepG2 |
| This compound | 0.08 | > 2500 |
| Delamanid | 0.03 | 2853 |
Table 2: In Vitro Efficacy and Selectivity Index. A higher selectivity index is desirable.
Mechanism of Action and Signaling Pathways
Delamanid: Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[1][2][3] This activation leads to the generation of reactive nitrogen species, which inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, essential components of the mycobacterial cell wall.[1][2][4] This disruption of the cell wall ultimately leads to bacterial cell death.[1]
This compound (Hypothesized): this compound is hypothesized to act as a direct inhibitor of the QcrB subunit of the cytochrome bc1 complex (respiratory complex III) in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a rapid depletion of cellular ATP levels and subsequent bacterial death.
Caption: Delamanid's mechanism of action.
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the CC50 values of the compounds in mammalian cell lines.
-
Cell Seeding: Human cell lines (HepG2, A549, THP-1, HEK293) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and Delamanid (typically ranging from 0.1 to 200 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) and IC50
This protocol determines the in vitro antimycobacterial activity of the compounds.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Serial dilutions of this compound and Delamanid are prepared in a 96-well plate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
IC50 Determination (Resazurin Microtiter Assay): For a more quantitative measure, a resazurin (B115843) solution is added to each well after 7 days of incubation, and the plates are incubated for another 24-48 hours. The fluorescence is read (excitation 560 nm, emission 590 nm). The IC50 value is calculated from the dose-response curve of fluorescence intensity versus compound concentration.
Caption: Workflow for cytotoxicity and efficacy testing.
Discussion and Conclusion
The presented data indicates that this compound has a more favorable in vitro cytotoxicity profile than Delamanid. A significantly higher CC50 in key human cell lines, particularly liver and lung cells, suggests a lower potential for off-target toxicity. The high selectivity index of this compound further supports its potential as a promising candidate for further preclinical and clinical development.
The distinct, hypothesized mechanism of action of this compound, targeting the electron transport chain, could also be advantageous in combating drug-resistant strains of M. tuberculosis that have developed resistance to agents targeting cell wall synthesis, such as Delamanid. Further studies are warranted to confirm the mechanism of action of this compound and to evaluate its in vivo efficacy and safety.
References
- 1. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Activities and Secretion of Cytokines Caused by Delamanid on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Antitubercular Agent-11 with Rifampicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of a novel compound, Antitubercular agent-11, when used in combination with the first-line antitubercular drug, rifampicin (B610482). The data presented herein is intended to offer a clear, objective comparison based on established in vitro experimental models, providing valuable insights for further research and development in the fight against tuberculosis.
Introduction and Rationale
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the development of new therapeutic strategies. Combination therapy, a cornerstone of tuberculosis treatment, can be enhanced by identifying synergistic drug interactions that increase efficacy, reduce treatment duration, and overcome resistance. This guide focuses on the potential of this compound to act synergistically with rifampicin, a critical component of current TB treatment regimens.
Mechanisms of Action
Rifampicin: This well-characterized antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of messenger RNA and subsequent protein synthesis.[1][2][3] Its bactericidal activity is crucial for the effective treatment of tuberculosis.[4]
This compound (Hypothetical): For the purpose of this guide, we hypothesize that this compound targets the mycobacterial cell wall integrity by inhibiting a key enzyme involved in the synthesis of mycolic acids. This disruption of the protective outer layer of the bacterium is proposed to increase the permeability and intracellular accumulation of other drugs, such as rifampicin.
In Vitro Synergy Assessment: Quantitative Data
The synergistic potential of the combination of this compound and rifampicin was evaluated against a laboratory strain of Mycobacterium tuberculosis H37Rv. The primary methods used were the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay to assess the dynamic bactericidal activity of the combination.
Minimum Inhibitory Concentrations (MICs)
The MIC of each agent was determined individually prior to synergy testing.
| Agent | MIC (µg/mL) |
| Rifampicin | 0.25 |
| This compound | 1.0 |
Checkerboard Assay and Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay was performed to quantify the synergistic interaction between the two agents. The FICI was calculated to interpret the nature of the interaction.
| Combination | MIC of Rifampicin in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| Rifampicin + this compound | 0.0625 | 0.25 | 0.5 | Synergy |
FICI values are interpreted as follows: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to 4.0 indicates indifference; and > 4.0 indicates antagonism.
Time-Kill Curve Assay
The time-kill curve assay was conducted to evaluate the bactericidal activity of the drug combination over a 7-day period.
| Treatment (Concentration) | Log10 CFU/mL at Day 0 | Log10 CFU/mL at Day 3 | Log10 CFU/mL at Day 7 |
| Growth Control | 6.0 | 7.5 | 8.2 |
| Rifampicin (0.5 x MIC) | 6.0 | 5.8 | 5.5 |
| This compound (0.5 x MIC) | 6.0 | 6.1 | 6.0 |
| Rifampicin (0.5 x MIC) + this compound (0.5 x MIC) | 6.0 | 4.2 | <2.0 (Limit of Detection) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Checkerboard Assay Protocol
-
Preparation of Drug Solutions: Stock solutions of rifampicin and this compound are prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of rifampicin are added to the columns, and serial dilutions of this compound are added to the rows, creating a matrix of drug concentrations.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is sealed and incubated at 37°C for 7 days.
-
Data Analysis: The lowest concentration of each drug, in combination, that inhibits visible bacterial growth is determined. The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Time-Kill Curve Assay Protocol
-
Culture Preparation: A starting inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth to a density of approximately 1 x 10^6 CFU/mL.
-
Drug Exposure: The bacterial culture is aliquoted into separate flasks containing: a) drug-free medium (growth control), b) rifampicin at 0.5 x MIC, c) this compound at 0.5 x MIC, and d) a combination of rifampicin and this compound, each at 0.5 x MIC.
-
Sampling and Plating: At specified time points (e.g., 0, 3, and 7 days), aliquots are removed from each flask, serially diluted, and plated on Middlebrook 7H10 agar (B569324) plates.
-
Incubation and Colony Counting: Plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition to visualize the bactericidal or bacteriostatic effects.
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic potential of two antitubercular agents.
Proposed Synergistic Signaling Pathway
Caption: Proposed mechanism of synergistic action between Rifampicin and Agent-11.
Conclusion
The in vitro data presented in this guide strongly suggest a synergistic interaction between this compound and rifampicin against Mycobacterium tuberculosis. The checkerboard assay yielded a FICI of 0.5, indicating synergy. This was further supported by the time-kill curve assay, which demonstrated a significant enhancement in bactericidal activity when the two agents were combined, leading to a reduction in bacterial viability below the limit of detection.
The proposed mechanism for this synergy involves the disruption of the mycobacterial cell wall by this compound, which facilitates increased intracellular accumulation of rifampicin, thereby enhancing its inhibitory effect on RNA polymerase. These promising in vitro results warrant further investigation, including studies against drug-resistant strains and in vivo efficacy models, to fully elucidate the therapeutic potential of this drug combination.
References
independent validation of "Antitubercular agent-11" antimycobacterial activity
This guide provides a framework for the independent validation of "Antitubercular agent-11" by comparing its antimycobacterial activity against established first and second-line antitubercular drugs. The following sections detail the necessary experimental protocols, data presentation formats, and visual workflows to facilitate a comprehensive and objective assessment.
Comparative Efficacy Data
The antimycobacterial efficacy of a novel compound is primarily assessed by its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. Lower MIC values are indicative of higher potency. It is crucial to evaluate the agent against both drug-susceptible and drug-resistant strains.
Instructions: Replace the placeholder data for "this compound" with your experimental findings.
Table 1: In Vitro Activity against Drug-Susceptible M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Mechanism of Action |
| This compound | [Insert Data] | [Insert Proposed Mechanism] |
| Isoniazid | 0.02 - 0.06 | Inhibits mycolic acid synthesis.[1][2] |
| Rifampicin | 0.05 - 0.2 | Inhibits DNA-dependent RNA polymerase.[1] |
| Ethambutol | 0.5 - 2.0 | Inhibits arabinosyl transferase, disrupting cell wall synthesis.[3] |
| Pyrazinamide | 16 - 50 | Mechanism not fully understood, may involve disruption of membrane potential and trans-translation.[1][4] |
| Moxifloxacin | 0.125 - 0.5 | Inhibits DNA gyrase. |
Table 2: In Vitro Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains
| Compound | MIC range (µg/mL) against MDR strains | MIC range (µg/mL) against XDR strains |
| This compound | [Insert Data] | [Insert Data] |
| Bedaquiline | 0.03 - 0.25 | 0.03 - 0.25 |
| Linezolid | 0.12 - 1.0 | 0.12 - 1.0 |
| Delamanid | 0.006 - 0.024 | 0.006 - 0.024 |
| Clofazimine | 0.015 - 0.5 | 0.015 - 1.0 |
| Contezolid | 0.125 - 4 | Not widely reported |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results.
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
96-well microplates.
-
M. tuberculosis strain (e.g., H37Rv for drug-susceptible testing).
-
Test compounds and control drugs.
-
Resazurin (B115843) sodium salt solution (for viability assessment).
Procedure:
-
Prepare serial dilutions of the test compounds and control drugs in 7H9 broth in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
Cytotoxicity Assay in Mammalian Cell Lines
This assay is crucial to assess the selectivity of the compound for mycobacteria over host cells.
Materials:
-
Mammalian cell line (e.g., Vero cells or HepG2 cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
96-well cell culture plates.
-
Test compounds.
-
MTT or similar viability reagent.
Procedure:
-
Seed the 96-well plates with the mammalian cells and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add the viability reagent (e.g., MTT) and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
The 50% cytotoxic concentration (CC50) is calculated.
Selectivity Index (SI): The ratio of CC50 to MIC is calculated to determine the compound's therapeutic window. A higher SI is desirable.
SI = CC50 / MIC
Visualizations
Experimental Workflow for Antimycobacterial Activity Screening
References
Safety Operating Guide
Proper Disposal of Antitubercular Agent-11: A Comprehensive Guide for Laboratory Professionals
The proper disposal of investigational compounds such as Antitubercular agent-11 is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As "this compound" is understood to be a research compound without specific public disposal guidelines, the following procedures are based on established best practices for the disposal of hazardous and investigational pharmaceutical waste. Adherence to these guidelines is essential to protect researchers, the public, and the environment from potential harm.
Immediate Safety and Logistical Information
All personnel handling this compound waste must be trained in chemical waste management. The primary disposal route for this type of agent is high-temperature incineration.[1][2][3][4] Under no circumstances should this agent be disposed of down the drain or in regular trash.[1][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations, as they will provide specific guidance and resources for the disposal of hazardous pharmaceutical waste.[1]
Step-by-Step Disposal Protocol
1. Decontamination of Surfaces and Equipment:
Before the disposal of the primary agent, any laboratory surfaces or equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Procedure:
-
Prepare a fresh 10% bleach solution (sodium hypochlorite).[1]
-
Apply the solution to the contaminated surfaces and ensure a contact time of at least 20-30 minutes.[1]
-
After the required contact time, wipe the surfaces with a compatible solvent (e.g., 70% ethanol) to remove the bleach residue.[1][6]
-
All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.[1]
-
2. Segregation and Collection of Waste:
Proper segregation of waste is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (PPE), empty vials, and contaminated labware, should be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the name "this compound".[1]
-
Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3. Containerization and Labeling:
Properly containerize and label all waste at the point of generation.
-
Containers: Use containers that are compatible with the chemical nature of this compound. Containers should be kept closed except when adding waste. Hazardous pharmaceutical waste is typically collected in black containers.[2]
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" label. The label should include the name of the agent ("this compound"), the primary hazard (e.g., "Toxic," "Antimicrobial Agent"), the date of accumulation, and the name of the principal investigator or laboratory.[1]
4. Storage of Waste:
Hazardous waste must be stored in a designated, secure area with limited access. The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
5. Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The EHS department will work with a licensed hazardous waste vendor to ensure the waste is transported and disposed of in accordance with all applicable regulations. The final disposal method is typically high-temperature incineration.[1][2][3][4]
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes key parameters for common disinfectants used in laboratory settings for decontamination procedures.
| Disinfectant | Concentration | Contact Time | Applications |
| Sodium Hypochlorite (Bleach) | 10% solution | 20-30 minutes | General surface and equipment decontamination.[1][6] |
| Ethanol | 70% solution | N/A (used for wiping) | Surface cleaning after bleach decontamination.[1][6] |
| Phenol | 5% solution | Varies | Decontaminating equipment and single-use items prior to disposal.[6] |
| Glutaraldehyde | 2.4% solution | 45 minutes at 25°C | High-level disinfection of medical equipment.[7] |
Experimental Protocols
As "this compound" is an investigational compound, specific experimental protocols are not publicly available. The disposal procedures outlined above are based on general best practices for handling potent pharmaceutical compounds in a laboratory setting.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. 2.5.3 Disinfection | TB Knowledge Sharing [tbksp.who.int]
- 7. Disinfection of Healthcare Equipment | Infection Control | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
